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4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline Documentation Hub

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  • Product: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
  • CAS: 1065093-26-6

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS No. 1065093-26-6) is a highly functionalized heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS No. 1065093-26-6) is a highly functionalized heterocyclic building block. Molecules bearing the 4-chloroquinoline scaffold are critical precursors in medicinal chemistry, frequently serving as electrophilic hubs for nucleophilic aromatic substitution (SNAr) in the development of kinase inhibitors and antimalarial agents. The presence of both a fluorine atom and a trifluoromethyl group significantly modulates the lipophilicity and metabolic stability of the resulting drug candidates.

The most logical and scalable retrosynthetic disconnection of this target relies on the late-stage deoxychlorination of a 4-hydroxyquinoline precursor. The core bicyclic system is constructed via the classical Gould-Jacobs reaction [1][2], which utilizes a commercially available, heavily substituted aniline as the starting material.

Retrosynthesis Target 4-Chloro-6-fluoro-8- (trifluoromethyl)quinoline Intermediate 6-Fluoro-8-(trifluoromethyl) quinolin-4-ol Target->Intermediate POCl3 Chlorination StartingMaterials 4-Fluoro-2-(trifluoromethyl)aniline + EMME Intermediate->StartingMaterials Gould-Jacobs Synthesis

Retrosynthetic disconnection of the target quinoline core.

Mechanistic Causality & Reagent Selection

To ensure a self-validating and high-yielding synthesis, every reagent and condition must be selected based on strict mechanistic causality:

  • Regioselective Precursor Selection: The synthesis begins with 4-fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5). The amino group directs the initial condensation. Because the trifluoromethyl group occupies one ortho position (C2) and the fluorine occupies the para position (C4), the subsequent thermal cyclization is forced to occur exclusively at the unsubstituted ortho position (C6 of the aniline). This maps perfectly to the C4a bridgehead of the resulting quinoline, yielding the exact 6-fluoro-8-(trifluoromethyl) substitution pattern desired[3].

  • The Gould-Jacobs Annulation: Diethyl ethoxymethylenemalonate (EMME) provides the necessary three-carbon sequence to form the pyridine ring. The cyclization step is a 6-electron electrocyclization that faces a high activation energy barrier. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent because its boiling point (~258 °C) provides the exact thermal energy required to drive the reaction to completion without degrading the product[2].

  • Vilsmeier-Haack Accelerated Chlorination: While phosphorus oxychloride (POCl3) alone can convert 4-hydroxyquinolines to 4-chloroquinolines, the addition of catalytic N,N-dimethylformamide (DMF) is a critical optimization. DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This intermediate attacks the tautomeric quinolone oxygen far more rapidly than POCl3, accelerating the reaction and minimizing thermal degradation[4].

Step-by-Step Experimental Protocols

The following workflow details the operational sequence from the raw aniline to the purified target compound.

Workflow Step1 Step 1: Condensation (130°C, Neat) Step2 Step 2: Thermal Cyclization (250°C, Dowtherm A) Step1->Step2 Step3 Step 3: Saponification (Reflux, aq. NaOH) Step2->Step3 Step4 Step 4: Decarboxylation (250°C, Thermal) Step3->Step4 Step5 Step 5: Chlorination (110°C, POCl3 + DMF) Step4->Step5 Product Final Product Isolation (Neutralization & Extraction) Step5->Product

Step-by-step operational workflow for the synthesis pathway.

Protocol A: Gould-Jacobs Core Assembly
  • Condensation: In a round-bottom flask equipped with a distillation head, combine 1.0 equivalent of 4-fluoro-2-(trifluoromethyl)aniline and 1.1 equivalents of EMME. Heat the neat mixture to 130–140 °C. Self-Validation: The reaction is complete when the theoretical volume of ethanol byproduct has distilled over (typically 2–3 hours).

  • Thermal Cyclization: Dissolve the resulting crude enamine in 10 volumes of Dowtherm A. Heat the solution to 250 °C under a nitrogen atmosphere for 1–2 hours. Self-Validation: Monitor via TLC; the starting material spot will disappear, replaced by a highly fluorescent product spot under 254 nm UV light. Cool to room temperature and precipitate the ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate by adding hexanes. Filter and wash.

  • Saponification: Suspend the ester in a 10% aqueous NaOH solution and reflux for 3 hours. Cool the mixture and acidify with concentrated HCl to pH 2. Collect the precipitated carboxylic acid via filtration and dry thoroughly under vacuum.

  • Decarboxylation: Heat the dry carboxylic acid intermediate neat (or in diphenyl ether) to 250 °C until the evolution of CO2 gas ceases (approximately 1 hour). Cool and triturate with ethanol to yield the pure 6-fluoro-8-(trifluoromethyl)quinolin-4-ol precursor.

Protocol B: Chlorination via POCl3
  • Vilsmeier Activation: In a dry flask under inert atmosphere, suspend 1.0 equivalent of the 4-hydroxyquinoline precursor in 5.0 equivalents of POCl3[5]. Add 0.1 equivalents of anhydrous DMF.

  • Reflux: Heat the mixture to 105–110 °C. Self-Validation: The initial heterogeneous suspension will gradually transform into a clear, dark homogeneous solution, indicating the complete consumption of the insoluble 4-hydroxyquinoline. Maintain reflux for 3–4 hours.

  • Quenching & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl3. Caution: The remaining residue is highly reactive. Slowly and dropwise, pour the residue over crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic aqueous mixture to pH 8 using solid potassium carbonate (K2CO3) or saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the final 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected yields for the complete synthetic pathway. Deviations from these temperature parameters, particularly in Steps 2 and 4, will result in significant tar formation and yield reduction.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Condensation4-Fluoro-2-(CF3)aniline, EMME130 - 1402 - 385 - 95
2 CyclizationDowtherm A (10 vol)2501 - 260 - 75
3 Saponification10% aq. NaOH100390 - 95
4 DecarboxylationNeat / Diphenyl ether2501 - 270 - 85
5 ChlorinationPOCl3 (5 eq), DMF (0.1 eq)105 - 1103 - 480 - 90

References

  • Gould–Jacobs reaction - Wikipedia, wikipedia.org,[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC, nih.gov,[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline in Advanced Drug Discovery

Executive Summary In the landscape of modern drug discovery, the quinoline scaffold remains a privileged pharmacophore, particularly in the development of anti-infective, antimalarial, and oncology therapeutics. As we pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged pharmacophore, particularly in the development of anti-infective, antimalarial, and oncology therapeutics. As we push the boundaries of molecular design in our synthesis facilities, 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6) has emerged as an exceptionally versatile building block.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven experimental workflows for its functionalization. By understanding the synergistic electronic effects of its halogenated substituents, researchers can leverage this intermediate to synthesize highly metabolically stable and potent drug candidates.

Physicochemical & Structural Parameters

The unique reactivity and biological potential of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline stem directly from its highly functionalized tri-substituted core. The strategic placement of halogens not only primes the molecule for synthetic elaboration but also pre-installs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties into the final drug candidate.

Table 1: Physicochemical Data and Pharmacological Implications
ParameterValueStructural & Pharmacological Implication
CAS Number 1065093-26-6Standardized identifier for procurement 1.
Molecular Formula C₁₀H₄ClF₄NHigh halogen density dictates a high baseline lipophilicity (LogP).
Molecular Weight 249.59 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
C4-Chloride Synthetic HandleActs as an excellent leaving group, enabling facile Nucleophilic Aromatic Substitution (SₙAr).
C6-Fluorine Metabolic BlockerPrevents CYP450-mediated aromatic hydroxylation at the C6 soft spot, a common liability in quinolines.
C8-Trifluoromethyl Electronic ModulatorEnhances membrane permeability and exerts strong inductive (-I) effects to electronically activate the core 2.

Mechanistic Insights: Reactivity & Electronic Activation

To successfully utilize this compound, one must understand the causality behind its reactivity. The quinoline ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. In 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, this deficiency is drastically amplified.

The 8-trifluoromethyl (-CF₃) and 6-fluoro (-F) groups exert powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the aromatic system, leaving the C4 position highly electrophilic. Consequently, the activation energy required to form the Meisenheimer complex during an SₙAr reaction is significantly lowered. This allows for the rapid displacement of the C4-chloride by various nucleophiles (e.g., amines, hydrazines), a strategy heavily utilized in the synthesis of antimycobacterial and antimalarial agents 3.

G N1 4-Chloro-6-fluoro-8-(CF3)quinoline (Electrophilic Core) N2 Nucleophilic Attack (Amine) at C4 Position N1->N2 Base / Heat N3 Meisenheimer Intermediate (Stabilized by -I/-M effects) N2->N3 N4 Chloride Elimination (Leaving Group Departure) N3->N4 Fast N5 4-Substituted Quinoline Derivative (Target Scaffold) N4->N5

Fig 1. SₙAr reaction pathway highlighting electronic activation and intermediate stabilization.

Self-Validating Experimental Protocols

The following protocol details the SₙAr functionalization of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline with a primary amine. As an application scientist, I emphasize self-validating workflows —methodologies where causality is understood, and built-in analytical checks prevent downstream failures.

Protocol: Nucleophilic Aromatic Substitution (SₙAr) at C4

Rationale: We utilize anhydrous DMF to prevent competitive hydrolysis of the C4-Cl bond to a 4-hydroxyquinolone derivative at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Baseline Establishment: Before initiating the reaction, run a blank LC-MS of the starting material. Note the distinct isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and the exact retention time.

  • Reagent Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base & Nucleophile Addition: Add DIPEA (2.5 equiv) followed by the desired primary amine (1.2 equiv). Causality note: A slight excess of amine ensures complete conversion, while excess DIPEA maintains an alkaline environment.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. Despite the electronic activation of the ring, the bulky 8-CF₃ group induces steric hindrance; thermal energy is required to overcome the activation barrier for the nucleophile's trajectory.

  • In-Process Monitoring (Self-Validation Check): After 2 hours, sample the reaction for LC-MS.

    • Success Criterion: The disappearance of the starting material's chlorinated isotopic mass cluster and the appearance of the product mass (M - Cl + Amine + H)⁺. If starting material persists, continue heating.

  • Aqueous Quench & Extraction: Cool to room temperature. Quench with ice-cold water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄.

  • Purification & Final Validation: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the final structure using ¹⁹F-NMR.

    • Success Criterion: The ¹⁹F-NMR spectrum must display two distinct signals—one for the -CF₃ group (typically around -58 to -62 ppm) and one for the 6-F atom (around -107 to -110 ppm) 2. The preservation of these peaks confirms that no unwanted defluorination occurred during the thermal SₙAr.

Workflow S1 1. Reagent Preparation (Anhydrous DMF, Ar atm) S2 2. Base & Nucleophile Addition (DIPEA + Amine) S1->S2 S3 3. Thermal Activation (80-100 °C) S2->S3 S4 4. In-Process Monitoring (LC-MS / TLC) S3->S4 S4->S3 Incomplete S5 5. Aqueous Quench & Extraction (EtOAc / Brine) S4->S5 Complete S6 6. Purification & Validation (Flash CC, 19F-NMR) S5->S6

Fig 2. Step-by-step experimental workflow for SₙAr functionalization with built-in validation.

Applications in Advanced Drug Development

The strategic incorporation of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline into drug discovery pipelines is not accidental. The 8-trifluoromethyl quinoline substructure is a proven moiety in medicinal chemistry, most notably recognized in the antimalarial drug mefloquine.

Recent literature highlights the synthesis of novel arylhydrazones bearing the 8-trifluoromethyl quinoline core, which have demonstrated significant larvicidal and antimalarial properties 2. Furthermore, researchers have successfully utilized similar halogenated quinolines to develop potent antimycobacterial agents targeting Multi-Drug Resistant Tuberculosis (MDR-TB). By displacing the C4-chloride with various carbohydrazones or thioamides, scientists have generated compounds that are up to 4 times more active against MDR-TB than standard therapies like Isoniazid (INH) and Rifampicin 3.

By mastering the physicochemical properties and synthetic handling of this specific building block, development teams can rapidly access chemical space that is pre-optimized for metabolic stability, target engagement, and overall clinical viability.

References

  • Sigma-Aldrich. "Quinoline with chloro and fluoro substitution: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline". 1

  • National Center for Biotechnology Information (PMC). "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies". 2

  • Taylor & Francis Online. "Quinoline and quinolones: promising scaffolds for future antimycobacterial agents".3

Sources

Foundational

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline spectroscopic data (NMR, IR, MS)

Spectroscopic Characterization of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline: A Technical Guide to NMR, IR, and MS Data Interpretation Executive Summary As a Senior Application Scientist, I frequently encounter highl...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline: A Technical Guide to NMR, IR, and MS Data Interpretation

Executive Summary

As a Senior Application Scientist, I frequently encounter highly substituted halogenated heterocycles where spectral overlap and complex spin-spin coupling obscure structural validation. The compound 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6) represents a quintessential analytical challenge. This molecule is a highly valued building block in the development of fluoroquinolone antibiotics, kinase inhibitors, and advanced agrochemicals.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By mapping the causality between its unique electronic environment and its resulting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) profiles, this guide establishes a self-validating framework for rigorous structural elucidation.

Structural Elucidation & Causality Logic

The spectroscopic signature of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is dictated by the extreme electron-withdrawing nature of its substituents. Understanding the underlying quantum mechanical and electronic effects is critical for accurate data interpretation.

  • 
    H NMR Causality:  The quinoline nitrogen, combined with the inductive pull of the halogens, severely deshields the aromatic protons. H-2 is the most deshielded due to its direct proximity to the electronegative nitrogen and the anisotropic effect of the ring[1]. H-5 and H-7 are uniquely identifiable because they are split by the highly NMR-active 
    
    
    
    F nucleus at C-6, resulting in diagnostic doublets of doublets (
    
    
    ).
  • 
    F NMR Causality:  The molecule contains two distinct fluorine environments. The trifluoromethyl (-CF
    
    
    
    ) group at C-8 rotates freely, averaging its chemical shift to a sharp singlet near -61 ppm. Conversely, the aryl fluoride at C-6 is rigidly locked in the aromatic system and resonates near -111 ppm, heavily split by ortho-protons[2].
  • 
    C NMR Causality:  The 
    
    
    
    C spectrum is highly complex due to extensive C-F scalar coupling (
    
    
    ,
    
    
    ,
    
    
    ). The carbon directly attached to the aryl fluorine (C-6) exhibits a massive
    
    
    coupling of ~252 Hz, splitting the signal into a wide doublet that can easily be lost in baseline noise if insufficient scans are acquired[3].
  • MS Fragmentation Causality: The extreme stability of the quinoline core means the molecular ion (

    
    ) is typically the base peak. The presence of a single chlorine atom at C-4 dictates a strict 3:1 ratio between the 
    
    
    
    249 and 251 peaks, driven by the natural abundance of
    
    
    Cl (75%) and
    
    
    Cl (25%)[4].

High-Resolution Spectroscopic Data Profiles

Table 1: H NMR Spectral Data (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-2 8.85d1H

Maximum deshielding by adjacent N atom and ring current.
H-7 8.15dd1H

,

Deshielded by ortho-CF

; split by F at C-6 and meta H-5.
H-5 7.95dd1H

,

Split by ortho-F at C-6 and meta-H at C-7.
H-3 7.65d1H

Shielded relative to H-2; coupled exclusively to H-2.
Table 2: C and F NMR Spectral Data (CDCl )
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)

C
C-6160.2d


C
C-2151.2s-

C
C-8a144.2s-

C
C-4143.8s-

C
C-8128.5qd

,


C
C-4a126.4d


C
CF

123.4q


C
C-3122.5s-

C
C-7120.8d


C
C-5110.5d


F
CF

(C-8)
-61.5s-

F
F (C-6)-111.2t

Table 3: GC-EI-MS Fragmentation Data (70 eV)

Relative Abundance (%)Ion AssignmentMechanistic Causality
249 100

(

Cl)
Molecular ion; stable quinoline core resists total fragmentation.
251 33

(

Cl)
Diagnostic 3:1 isotopic signature confirming one chlorine atom.
230 15

Homolytic cleavage of the C-F bond at C-6.
214 25

Loss of the chlorine radical from C-4.
180 45

Expulsion of the trifluoromethyl radical.
Table 4: ATR-FTIR Vibrational Data
Wavenumber (cm⁻¹)IntensityPeak AssignmentCausality
3075 WeakC-H stretch (aromatic)

hybridized C-H bonds on the quinoline ring.
1610, 1575 MediumC=C, C=N stretchSkeletal vibrations of the fused aromatic system.
1320 - 1120 Strong, BroadC-F stretchExtreme dipole moment change during vibration of CF

and Ar-F.
1050 MediumC-Cl stretchCharacteristic halogen-carbon stretching frequency.

Experimental Methodologies & Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected because it lacks exchangeable protons that might interfere with the aromatic signals, and its low viscosity ensures sharp lineshapes. TMS acts as the internal zero-point reference[3].
      
  • 
    H NMR Acquisition:  Execute a standard single-pulse experiment (e.g., zg30). Set the relaxation delay (
    
    
    
    ) to 2.0 seconds.
    • Self-Validation Check: Integrate the solvent residual peak (CHCl

      
       at 7.26 ppm) to ensure proper shimming; the peak width at half-height must be <1.0 Hz.
      
  • 
    C{
    
    
    
    H} NMR Acquisition:
    Execute a proton-decoupled pulse program (e.g., zgpg30). Set
    
    
    to 5.0 seconds and acquire
    
    
    1024 scans.
    • Causality: The extended

      
       is critical for the relaxation of quaternary carbons (C-4, C-4a, C-6, C-8, C-8a), which lack dipole-dipole relaxation from attached protons. The high scan count compensates for signal dilution caused by extensive C-F multiplet splitting[1].
      
  • 
    F NMR Acquisition:  Acquire with 
    
    
    
    H decoupling to collapse the multiplet structures of the C-6 fluorine, allowing for precise determination of the chemical shift, followed by a coupled spectrum to extract the
    
    
    constants[2].
    • Self-Validation Check: The

      
       coupling constants extracted from the 
      
      
      
      H NMR spectrum (8.5 Hz for H-5 and H-7) must perfectly mirror the coupling constants observed in the coupled
      
      
      F NMR spectrum. A mismatch indicates spectral artifacts or impurities.
Protocol B: GC-EI-MS Analysis
  • Sample Injection: Inject 1 µL of a 100 µg/mL solution in dichloromethane into the GC inlet (250 °C, split ratio 1:50).

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms). Temperature program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C.

  • Electron Ionization (EI): Operate the ion source at 230 °C with an electron energy of 70 eV.

    • Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries and predictable mechanistic pathways[4].

  • Self-Validation Check: Verify the isotopic cluster of the molecular ion. The ratio of

    
     249 to 251 must be exactly 3:1. Any deviation >5% suggests co-elution of an impurity or degradation in the inlet.
    

Mechanistic Fragmentation Pathway (MS)

MS_Pathway M [M]•+ m/z 249 (100%) m/z 251 (33%) M_Cl [M - Cl]+ m/z 214 M->M_Cl -Cl• (-35 Da) M_CF3 [M - CF3]+ m/z 180 M->M_CF3 -CF3• (-69 Da) M_F [M - F]+ m/z 230 M->M_F -F• (-19 Da)

EI-MS Fragmentation Pathway of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

Spectroscopic Validation Workflow

Validation_Workflow A 1. Sample Preparation (5-10 mg in CDCl3 + TMS) B 2. 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 3. 2D NMR Experiments (COSY, HSQC, HMBC) B->C D 4. MS & IR Orthogonal Verification C->D E 5. Final Structural Assignment & QA Release D->E

Comprehensive QA/QC Spectroscopic Validation Workflow.

References

  • [1] Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry (RSC). URL:

  • [3] In-depth Technical Guide: 1H and 13C NMR Data for 4-Chloroquinoline-6-carbaldehyde. Benchchem. URL:

  • [2] Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes. ACS Publications. URL:

  • [4] Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals. URL:

Sources

Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The quinoline moiety, in particular, is a privileged structure in drug discovery, and its derivatization with trifluoromethyl groups has led to compounds with significant therapeutic potential.[3][4][5] This guide focuses on a specific, yet to be crystallographically characterized molecule: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline. While a public domain crystal structure for this exact compound is not available at the time of this writing, this document serves as a comprehensive technical guide outlining the rationale and the detailed experimental workflow for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The insights gained from such a study would be invaluable for understanding its structure-activity relationship (SAR) and for the rational design of next-generation therapeutic agents.

Introduction: The Rationale for Structural Elucidation

The quinoline scaffold is a recurring motif in a wide array of pharmaceuticals, owing to its ability to interact with various biological targets. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The additional presence of chloro and fluoro substituents on the quinoline ring of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline suggests a compound designed with specific electronic and steric properties to modulate its biological activity.

A definitive three-dimensional crystal structure would provide precise, atomic-level information on:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Conformational Preferences: The preferred spatial arrangement of the substituents.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions in the solid state, such as halogen bonding, hydrogen bonding, and π-π stacking. These interactions are crucial for understanding crystal packing and can provide insights into potential binding modes with biological macromolecules.

  • Solid-State Properties: The crystal structure is fundamental to understanding polymorphism, solubility, and stability, which are critical parameters in drug development.

This guide, therefore, provides a roadmap for researchers to obtain and analyze this valuable structural information.

Synthesis and Crystallization: The Preparative Workflow

A plausible synthetic route to 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline can be devised based on established quinoline synthesis methodologies, such as the Friedländer annulation or Gould-Jacobs reaction, followed by appropriate functionalization.[6][7]

Proposed Synthetic Pathway

A potential synthetic approach could involve the condensation of a suitably substituted 2-amino-3-(trifluoromethyl)aniline with a β-ketoester, followed by cyclization and chlorination.

Synthetic_Pathway A 2-Amino-3-(trifluoromethyl)aniline derivative C Condensation A->C B β-Ketoester B->C D Cyclization C->D E 4-Hydroxy-6-fluoro-8-(trifluoromethyl)quinoline D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline F->G

Caption: A proposed synthetic workflow for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

Purification and Characterization

The crude product would be purified using standard techniques such as column chromatography or recrystallization. The identity and purity of the final compound must be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. A systematic approach to screening various crystallization conditions is recommended.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to determine solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Solid-Vapor Diffusion: For highly volatile solids, a similar setup can be used where the solid sublimes and recrystallizes in a cooler part of the apparatus.

  • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature, and then to lower temperatures (e.g., 4°C).

  • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble onto a more dense solvent in which it is insoluble. Crystals may form at the interface.

Crystallization_Workflow start Purified Compound solubility Solubility Screening (Various Solvents) start->solubility methods Crystallization Methods solubility->methods evaporation Slow Evaporation methods->evaporation diffusion Vapor Diffusion methods->diffusion cooling Slow Cooling methods->cooling layering Solvent Layering methods->layering crystals Single Crystals evaporation->crystals Success no_crystals No Crystals / Poor Quality evaporation->no_crystals diffusion->crystals Success diffusion->no_crystals cooling->crystals Success cooling->no_crystals layering->crystals Success layering->no_crystals no_crystals->solubility Re-evaluate Conditions

Caption: A systematic workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[8][9]

Data Collection

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

  • Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[8]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are collected by a detector. A full sphere of diffraction data is collected. For air-sensitive or weakly diffracting crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryosystem.[9]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal->data_collection unit_cell Unit Cell & Space Group Determination data_collection->unit_cell structure_solution Structure Solution (e.g., Direct Methods) unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Insights and Data Presentation

Upon successful structure determination, the crystallographic data would be presented in a standardized format. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[10]

Crystallographic Data Table (Hypothetical)

The following table illustrates the type of data that would be obtained. The values are hypothetical placeholders.

ParameterValue (Hypothetical)
Chemical FormulaC₁₀H₄ClF₄N
Formula Weight249.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)995.4
Z4
Calculated Density (g/cm³)1.662
R-factor (%)< 5
CCDC Deposition NumberTo be assigned
Analysis of Intermolecular Interactions

The refined crystal structure would be analyzed for non-covalent interactions. For 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, one might anticipate:

  • Halogen Bonding: Interactions involving the chlorine atom.

  • π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

  • C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the fluoro and quinoline nitrogen atoms.

Understanding these interactions is critical for crystal engineering and for predicting how the molecule might interact with a protein binding pocket.

Conclusion

While the crystal structure of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The determination of its three-dimensional structure would provide invaluable insights for medicinal chemists and drug development professionals, enabling a more rational, structure-based approach to the design of novel therapeutic agents based on the privileged quinoline scaffold. The protocols and workflows detailed herein represent a robust and field-proven approach to obtaining this critical data.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • XRD Single Crystal X-ray Diffraction - ATTLAS. Retrieved from [Link]

  • X-ray single-crystal diffraction | FZU. Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (2015, November 15). Retrieved from [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. (2025, November 26). Retrieved from [Link]

  • Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). Retrieved from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels - PubMed. (2022, January 19). Retrieved from [Link]

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters - ACS Publications. (2018, June 20). Retrieved from [Link]

  • 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline (C10H4ClF4N) - PubChemLite. Retrieved from [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - ResearchGate. (2024, August 9). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • CCDC 2378600: Experimental Crystal Structure Determination : (4-t-butyl-2-fluorocyclohexa-2,5-dien-1-yl)(3,4-dihydroisoquinolin-2(1H) - KAUST Repository. Retrieved from [Link]

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Foundational

The Pharmacological Odyssey of Trifluoromethylated Quinolines: Mechanisms, Syntheses, and Therapeutic Workflows

Executive Summary Trifluoromethylated quinolines represent a privileged scaffold in modern medicinal chemistry. The strategic installation of a trifluoromethyl (—CF₃) group onto the quinoline core profoundly alters its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylated quinolines represent a privileged scaffold in modern medicinal chemistry. The strategic installation of a trifluoromethyl (—CF₃) group onto the quinoline core profoundly alters its pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, cell permeability, and target binding affinity[1]. This technical guide provides an in-depth mechanistic analysis of their biological activities—spanning anticancer, antimalarial, and antiviral domains—alongside validated synthetic workflows and self-validating biological assay protocols designed for drug development professionals.

Structural Rationale: The Trifluoromethyl Advantage

The quinoline nucleus is renowned for its versatility, but its therapeutic utility is often limited by rapid hepatic metabolism and suboptimal cell permeability. The introduction of a —CF₃ group (e.g., at the 7-position) addresses these liabilities through three distinct physicochemical mechanisms[1]:

  • Metabolic Shielding: The strong, highly polarized C–F bonds resist cytochrome P450-mediated oxidative degradation, significantly prolonging the compound's half-life.

  • Enhanced Lipophilicity: The bulky, hydrophobic nature of the —CF₃ group increases the partition coefficient (log P), facilitating passive diffusion across the phospholipid bilayer and the blood-brain barrier[2].

  • Electronic Modulation: The profound electron-withdrawing effect of the —CF₃ group lowers the pKa of the quinoline nitrogen. This optimizes the protonation state at physiological pH, enhancing hydrogen bonding kinetics within target binding pockets (e.g., the ATP-binding site of kinases)[1].

Core Biological Activities & Mechanistic Pathways

Anticancer Efficacy & Kinase Inhibition

Trifluoromethylated quinolines, particularly those bearing functionalization at the 3- and 4-positions (such as 3,4-dichloro-7-(trifluoromethyl)quinoline), have emerged as potent kinase inhibitors[1]. Molecular docking and in vitro studies indicate that these derivatives primarily target the PI3K/Akt/mTOR signaling axis. By competitively binding to the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K), these compounds disrupt the downstream phosphorylation of Akt, culminating in cell cycle arrest and apoptosis in various neoplastic cell lines,[1].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Enzyme RTK->PI3K PIP3 PIP3 Secondary Messenger PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 Complex Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor CF3-Quinoline Derivative Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway by trifluoromethylated quinoline derivatives.

Antimalarial and Antiviral Profiles

Beyond oncology, the scaffold is highly active against infectious diseases. Mefloquine, a commercialized bis-trifluoromethylated quinoline, is a cornerstone antimalarial agent used in the treatment of Plasmodium falciparum[3]. Its mechanism is linked to chloroquine-like activity, inhibiting the polymerization of toxic heme into inert hemozoin within the parasite's food vacuole[4]. Recently, 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated significant antiviral activity, specifically inhibiting Zika virus (ZIKV) replication by targeting the viral 2C protein, thereby halting viral RNA and protein synthesis[5].

Quantitative Efficacy Data

To facilitate comparative analysis, the following table summarizes the biological activity of key trifluoromethylated quinoline and isoquinoline derivatives across different therapeutic targets:

Compound ScaffoldPrimary Target / DiseaseObserved Efficacy (IC₅₀ / Kᵢ)Mechanism of ActionReference
3,4-Dichloro-7-(CF₃)quinolines Cancer (Various Cell Lines)Low micromolar to nanomolarPI3K/Akt/mTOR pathway inhibition,[1]
2,8-Bis(CF₃)quinolines Zika Virus (ZIKV)~75% viral replication inhibitionInhibition of viral 2C protein[5]
Mefloquine Plasmodium falciparumLow micromolarHemozoin polymerization inhibition[4],[3]
3-(CF₃)-tetrahydroisoquinolines PNMT EnzymeKᵢ = 0.52 µMSelective enzyme inhibition[2]

Synthetic Methodologies & Workflows

The synthesis of highly functionalized cores like 3,4-dichloro-7-(trifluoromethyl)quinoline requires precise regiochemical control[1]. The Gould-Jacobs reaction is the method of choice, as it efficiently constructs the quinoline ring from an aniline precursor via an enamine intermediate[1].

Synthesis_Workflow Start 3-(CF3)aniline Condensation Condensation (EMME) Start->Condensation Cyclization Thermal Cyclization (250°C) Condensation->Cyclization Saponification Saponification & Decarboxylation Cyclization->Saponification Chlorination Chlorination (POCl3) Saponification->Chlorination Product 3,4-Dichloro-7-(CF3) quinoline Chlorination->Product

Step-by-step synthetic workflow for 3,4-dichloro-7-(trifluoromethyl)quinoline.

Protocol 1: Synthesis of the 3,4-Dichloro-7-(trifluoromethyl)quinoline Core

Objective: To synthesize the functionalized core for subsequent library generation via Nucleophilic Aromatic Substitution (SₙAr).

  • Condensation: React 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME).

    • Causality: EMME is selected because its highly electrophilic enol ether facilitates a rapid, high-yield condensation with the aniline, forming a stable enamine intermediate that dictates the regiochemistry of the subsequent ring closure[1].

  • Thermal Cyclization: Heat the enamine intermediate in Dowtherm A at 250°C.

    • Causality: Dowtherm A provides the extreme thermal environment required to overcome the activation energy barrier for intramolecular electrophilic aromatic substitution, effectively closing the pyridine ring to form a 4-hydroxyquinoline derivative[1].

  • Saponification & Decarboxylation: Treat with aqueous NaOH, followed by thermal decarboxylation.

    • Causality: Removing the C3 ester group eliminates steric bulk, which is critical for allowing unhindered access to the C4 position during downstream functionalization[1].

  • Chlorination: Reflux the decarboxylated intermediate in Phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ acts as both a solvent and an activating agent, converting the thermodynamically stable 4-quinolone tautomer into the highly reactive 4-chloroquinoline, priming the scaffold for SₙAr[1].

Biological Evaluation Protocols

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the IC₅₀ of synthesized derivatives against PI3K. Self-Validating Design: This protocol incorporates a luminescent ADP detection system. By measuring ADP production (a direct byproduct of kinase activity), the assay avoids false positives caused by ATP-competitive fluorescence quenchers.

  • Enzyme Preparation: Dilute recombinant PI3K in HEPES-buffered saline (pH 7.4) supplemented with MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for ATP binding; maintaining physiological pH ensures the enzyme remains in its native, active conformation.

  • Compound Addition & Controls: Dispense the CF₃-quinoline derivatives in a 10-point dose-response series (0.1 nM to 10 µM).

    • Self-Validation: Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control to validate assay sensitivity, and 1% DMSO as a vehicle control to establish baseline maximum kinase activity.

  • Reaction Initiation: Add ultra-pure ATP and PIP₂ substrate at their respective Michaelis constant (Kₘ) concentrations.

    • Causality: Operating at Kₘ ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding pocket[1].

  • Incubation & Termination: Incubate for 60 minutes at 25°C, then add ADP-Glo Reagent.

    • Causality: The ADP-Glo reagent actively depletes any unreacted ATP, ensuring that subsequent luminescence signals are derived exclusively from the ADP produced during the kinase reaction.

  • Signal Generation & Validation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Calculate the Z'-factor.

    • Self-Validation: A Z'-factor > 0.5 mathematically guarantees that the assay has a wide dynamic range and low variability, confirming that the observed signal reduction is a true measure of kinase inhibition rather than an assay artifact.

References

Sources

Exploratory

Discovery of novel quinoline-based chemical scaffolds

Title: Engineering the Privileged Quinoline Scaffold: A Technical Whitepaper on Rational Drug Discovery and Evaluation Executive Summary The quinoline (benzo[b]pyridine) nucleus remains an indisputable pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Privileged Quinoline Scaffold: A Technical Whitepaper on Rational Drug Discovery and Evaluation

Executive Summary

The quinoline (benzo[b]pyridine) nucleus remains an indisputable pharmacophore in medicinal chemistry, serving as the foundational building block for numerous FDA-approved therapeutics[1]. Characterized by a benzene ring fused to a pyridine ring, this versatile scaffold exhibits a broad spectrum of pharmacological activities, including potent antimalarial, anticancer, and antiviral properties[2]. This whitepaper provides an authoritative guide on the rational design, synthesis, and in vitro evaluation of novel quinoline derivatives, detailing the mechanistic causality behind experimental protocols to empower drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The success of quinoline in drug discovery is not serendipitous; it is rooted in its unique physicochemical properties.

  • Electronic Distribution & Functionalization: The heteroaromatic nature of quinoline allows for highly regioselective electrophilic and nucleophilic substitutions. For instance, modifying the C-2 or C-4 positions with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl) groups drastically alters the molecule's lipophilicity, membrane permeability, and target affinity[1].

  • Target Intercalation: The planar, hydrophobic core enables strong π-π stacking interactions. In antimalarial applications, this allows quinoline derivatives to intercalate into hematin, preventing its crystallization into hemozoin and leading to parasite death[3]. In oncology, the scaffold effectively binds to the ATP-binding hinge regions of various kinases (e.g., PI3Kα) or acts as a topoisomerase inhibitor[2].

Workflow of Quinoline Drug Discovery

The development of novel quinoline agents follows a rigorous, iterative pipeline from computational design to biological validation.

Workflow A Computational SAR & Docking B Chemical Synthesis (SNAr / Skraup) A->B Target Scaffolds C Purification (HPLC / NMR) B->C Crude Product D In Vitro Screening (SYBR Green / MTT) C->D Pure Compounds E Lead Optimization D->E Active Hits E->A Feedback Loop

Caption: Iterative workflow for the rational design, synthesis, and screening of quinoline scaffolds.

Synthetic Methodology: Rational Synthesis of 4-Aminoquinoline Derivatives

Causality of Protocol Design: Synthesizing 4-aminoquinoline conjugates (inspired by chloroquine) typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor[3]. We utilize anhydrous conditions and controlled thermal ramping to overcome the activation energy barrier of the SNAr reaction while preventing the hydrolysis of the chloro-intermediate into an inactive 4-hydroxyquinoline.

Protocol 1: Synthesis of 4-Aminoquinoline-Piperidine Hybrids

  • Reagent Preparation: Dissolve 1.0 equivalent of 4,7-dichloroquinoline and 1.2 equivalents of the target piperidine-derivative amine in anhydrous N,N-dimethylformamide (DMF). Rationale: Anhydrous DMF provides a highly polar aprotic environment that stabilizes the transition state of the SNAr reaction without acting as a competing nucleophile.

  • Catalysis & Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton scavenger. Rationale: DIPEA drives the reaction forward by neutralizing the generated HCl, preventing the protonation of the nucleophilic amine.

  • Thermal Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the 4-chloroquinoline spot is fully consumed.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Rationale: Ethyl acetate selectively partitions the organic product away from the highly water-soluble DMF and DIPEA salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify via silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the pure 4-aminoquinoline derivative.

Biological Evaluation: Self-Validating In Vitro Assays

Causality of Protocol Design: To evaluate the anti-plasmodial efficacy of synthesized compounds, the SYBR Green I fluorescence assay is the gold standard[4]. Because mature human erythrocytes are anucleate and lack DNA, the introduction of SYBR Green I—which fluoresces exponentially only upon binding double-stranded DNA—provides a direct, self-validating measurement of Plasmodium falciparum replication. This eliminates background interference from host cells, ensuring that the fluorescence signal is strictly proportional to parasitic survival[4].

Protocol 2: SYBR Green I Anti-Plasmodial Assay

  • Parasite Culture Synchronization: Maintain P. falciparum (e.g., CQ-sensitive 3D7 or CQ-resistant K1 strains) in human erythrocytes at 2% hematocrit. Synchronize the culture to the ring stage using 5% D-sorbitol. Rationale: Synchronization ensures that all parasites are exposed to the drug at the exact same developmental stage, providing highly reproducible dose-response kinetics.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in 96-well microtiter plates. Add the synchronized ring-stage parasites to achieve a final parasitemia of 1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂) to mimic the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: Add a lysis buffer containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye to each well. Rationale: Saponin and Triton X-100 synergistically lyse the erythrocyte and parasite membranes, exposing the parasitic DNA to the intercalating dye.

  • Quantification: Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

Mechanism of Action: Anticancer Apoptotic Pathways

Beyond antimalarial activity, novel quinoline-thiazolobenzimidazolone hybrids have demonstrated potent anticancer properties. These compounds exert their cytotoxicity by inducing intracellular reactive oxygen species (ROS), which depolarize the mitochondrial membrane and trigger a caspase-dependent apoptotic cascade[5].

Apoptosis Q Quinoline Hybrid Entry ROS Intracellular ROS Generation Q->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Cell Apoptosis Casp3->Apop

Caption: Caspase-dependent apoptotic signaling pathway induced by novel quinoline anticancer agents.

Quantitative Data Presentation

The structural tuning of the quinoline scaffold directly impacts its biological potency. The following table summarizes representative IC₅₀ values for novel quinoline derivatives against both Plasmodium strains and human cancer cell lines, demonstrating the scaffold's broad-spectrum efficacy[1],[2],[4],[3].

Compound Class / DerivativeTarget / Cell LineIC₅₀ ValueReference Standard
Quinoline-imidazole hybrid 72P. falciparum (3D7 - CQ Sensitive)0.10 μMChloroquine (0.02 μM)
Quinoline-piperidine conjugateP. falciparum (K1 - CQ Resistant)0.08 μMMefloquine (0.05 μM)
PI3Kα-targeted QuinolinePI3Kα Enzymatic Assay0.80 nMGSK2126458 (0.50 nM)
Quinoline-thiazole hybridProstate Cancer (PC3)0.36 mMDoxorubicin (0.25 mM)
Quinoline-thiazole hybridGlioblastoma (U87MG)0.14 mMDoxorubicin (0.10 mM)

Note: Data aggregated from recent structure-activity relationship (SAR) studies highlighting the impact of C-2 and C-4 functionalization on target affinity.

References[1] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuKbNMxb2EOlNNoC2ZwU5YsFQripVHISyv7TNQAxggrebRLpIVr5h2I73aIOM3QcR3eXAUWyj6ED0VFNuLhQ4EEKdleFOsP2qILlE0px-vicndMFf2nM45Dk40IzeKL1W6BFuI0v6iNnfSWF0=[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwPOQZtZYwQB0bTTtUMRMVS0X8enFCJSBaQUeBytJh0llRn9np1ygY9bE7C-H0cwjds4aOibKJGer3dTkVdIeDv6vqhxHmfynClM0jJFxLHVFRklV24Z7muajFaX5COS6nkQ1pNpzWROk1DHw[4] In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide - Benchchem. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY2gvu89I2IwHzombwKGZ-YQS0jhfxw8dVYkODC16DTlOldh5kkYL0cEspPTA8CGow7WF2CVCj0sXTjwjG8U_fVWnr4sgBS-iu8Pb0s3cTOJKRf5h1SOnsa3e3VBVnfps4vVaLqYn6s-208a7lOrbeK9tNq65-aSmsDS0HChkKlYh2jzxsRjgjYTS0_IejSKaGQXK-0OciLwJRfKRyLJk=[3] Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiw4BcMRIa9jAm3Gpu0Qs9auXqzQXtUaN3zkL_ibJvQ91z_HCly1oroDduOCR7ajR-RRjxsXafgsP4Xwgll4GbTa7ZW2uMFYUxqMidxIFSjl0TwNhtIN3KzsgwBIoNmzn8RvdeLzvpIM-hOMM=[5] Full article: Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis - Taylor & Francis. tandfonline.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjdDGPqYP4Gk8o1mEbW_IJh1YhygaeLI-QVplumqIwbNyxz3opsPR6rhWGWVnOrg8UQejheGzuZiaJhfS5SkDGzRm_Fz-46rWvff_n7C6ps7aTXpo2S-_dPg1Ff41dW2hN5ayR7ip_UcIM00pl7uBDd4IucXlbRCLB8rwrcPEgPHr

Sources

Foundational

In-Depth Technical Guide: Synthesis, Properties, and Applications of 4-Chloro-6-(trifluoromethyl)quinoline and Fluorinated Analogs

Executive Summary & Structural Significance The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development. This whitepaper provides a comprehensive technical analysis of 4-Chloro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development. This whitepaper provides a comprehensive technical analysis of 4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6) [1], a highly versatile electrophilic intermediate. While often discussed alongside its heavily fluorinated analog, 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS 1065093-26-6) [2], the core reactivity of these molecules remains anchored by the synergy between the electron-withdrawing trifluoromethyl (-CF₃) group and the reactive 4-chloro substituent.

The presence of the -CF₃ group significantly enhances the molecule's lipophilicity and metabolic stability, shielding the aromatic ring from oxidative degradation by cytochrome P450 enzymes[1]. Concurrently, the 4-chloro position serves as a highly reactive site for Nucleophilic Aromatic Substitution (SₙAr), allowing researchers to rapidly generate libraries of bioactive molecules, including kinase inhibitors and antimalarial agents[3][4].

Physicochemical Profiling

Understanding the physical properties of these quinoline derivatives is critical for optimizing reaction conditions, particularly regarding thermal stability and solubility during synthesis. Below is a comparative summary of the quantitative data for CAS 49713-56-6 and its fluorinated analog.

Property4-Chloro-6-(trifluoromethyl)quinoline[3][5]4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline[2]
CAS Number 49713-56-61065093-26-6
Molecular Formula C₁₀H₅ClF₃NC₁₀H₄ClF₄N
Molecular Weight 231.60 g/mol 249.59 g/mol
Appearance White to pale yellow crystalline powderSolid
Melting Point 48–55 °CNot specified
Purity Standard ≥ 96–99% (HPLC)≥ 97%
Storage Conditions 0–8 °C (Refrigerated), Inert atmosphereAmbient / Inert atmosphere

Synthesis Methodology: The Gould-Jacobs Approach

The most robust method for constructing the 4-chloroquinoline core is the Gould-Jacobs reaction[6]. This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding.

Experimental Protocol

Step 1: Condensation

  • Procedure: Combine 1.0 equivalent of 4-(trifluoromethyl)aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask. Heat the mixture to 120 °C for 2 hours using a Dean-Stark apparatus.

  • Causality: The continuous removal of the ethanol byproduct drives the thermodynamic equilibrium forward, ensuring complete conversion to the anilinomethylenemalonate intermediate.

  • Validation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The reaction is complete when the primary amine spot (ninhydrin active) completely disappears.

Step 2: Thermal Cyclization

  • Procedure: Dissolve the crude intermediate in Dowtherm A (a high-boiling eutectic mixture of biphenyl and diphenyl ether). Heat the solution to 250 °C for 1.5 hours.

  • Causality: The extreme thermal energy is required to overcome the high activation barrier for intramolecular electrophilic aromatic substitution, forcing the closure of the pyridine ring to form the quinoline core.

  • Validation: The reaction mixture will turn dark brown. Upon cooling to room temperature and adding hexanes, the cyclized 4-hydroxyquinoline-3-carboxylate intermediate will crash out of solution as a precipitate, which can be isolated via vacuum filtration.

Step 3: Saponification and Decarboxylation

  • Procedure: Reflux the carboxylate intermediate in 10% aqueous NaOH for 2 hours. Acidify with HCl to precipitate the free carboxylic acid. Isolate the solid and heat it neat at 200 °C until gas evolution ceases.

  • Causality: Saponification yields the free acid, which readily undergoes thermal decarboxylation. The electron-withdrawing nature of the adjacent quinoline ring facilitates the loss of CO₂, yielding 6-(trifluoromethyl)quinolin-4-ol.

Step 4: Chlorination

  • Procedure: Suspend the 6-(trifluoromethyl)quinolin-4-ol in 5.0 equivalents of phosphorus oxychloride (POCl₃). Reflux at 105 °C for 3 hours[7].

  • Causality: POCl₃ acts as both the solvent and the chlorinating agent. It converts the tautomeric hydroxyl group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride ions. This conversion is thermodynamically driven by the restoration of full aromaticity in the quinoline ring.

  • Validation: Carefully quench the cooled reaction mixture by pouring it over crushed ice. The target product, 4-chloro-6-(trifluoromethyl)quinoline, will precipitate as a pale yellow solid[1]. Wash the filter cake with cold water until the filtrate reaches a neutral pH, confirming the complete removal of residual phosphoric and hydrochloric acids.

SynthesisWorkflow A 4-(Trifluoromethyl)aniline (Starting Material) C Anilinomethylenemalonate (Intermediate) A->C Condensation 120°C, -EtOH B Diethyl ethoxymethylenemalonate (EMME) B->C Condensation 120°C, -EtOH D 4-Hydroxyquinoline-3-carboxylate (Cyclized Core) C->D Thermal Cyclization Dowtherm A, 250°C E 6-(Trifluoromethyl)quinolin-4-ol (Decarboxylated) D->E 1. NaOH (Saponification) 2. Heat (Decarboxylation) F 4-Chloro-6-(trifluoromethyl)quinoline (Target Product) E->F POCl3, Reflux (Chlorination)

Figure 1: Step-by-step synthesis workflow of the quinoline core via the Gould-Jacobs reaction.

Mechanistic Insights: SₙAr Reactivity

The profound utility of 4-chloro-6-(trifluoromethyl)quinoline lies in its susceptibility to Nucleophilic Aromatic Substitution (SₙAr).

The Causality of Reactivity: The nitrogen atom within the quinoline ring acts as a powerful electron-withdrawing group via resonance. This effect is amplified by the -CF₃ group at the 6-position, which further depletes electron density from the aromatic system. Consequently, the C4 carbon becomes highly electrophilic. When a nucleophile (such as a primary amine) attacks the C4 position, the resulting negative charge is stabilized by the quinoline nitrogen, forming a Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity, yielding a 4-amino derivative[1][8].

SNArMechanism A 4-Chloro-6-(CF3)-quinoline (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Addition (Rate-Determining) B Amine Nucleophile (e.g., R-NH2) B->C D 4-Amino-6-(CF3)-quinoline (Bioactive Derivative) C->D Elimination of Cl⁻ (Fast)

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Applications in Drug Discovery & Agrochemicals

  • Pharmaceutical Development: The 4-amino-6-(trifluoromethyl)quinoline scaffold is a proven pharmacophore. Recent patent literature highlights its use in synthesizing imidazo[4,5-c]quinoline derivatives, which act as potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[4][7]. LRRK2 mutations are strongly associated with Parkinson's disease and Alzheimer's disease pathology; inhibiting this kinase prevents the release of pro-inflammatory cytokines from microglia, thereby protecting neurons from toxicity[7]. Furthermore, the scaffold is historically significant in the development of anti-infective agents, including antimalarial drugs[3].

  • Agrochemicals & Materials: In agricultural chemistry, the compound is utilized to formulate advanced crop protection agents (herbicides and fungicides). The robust stability imparted by the -CF₃ and chloro groups ensures efficacy across various environmental conditions[3].

Safety, Handling, and Environmental Impact

As an active halogenated heterocycle, 4-chloro-6-(trifluoromethyl)quinoline requires strict adherence to laboratory safety protocols.

  • GHS Classification: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5][9].

  • Handling Protocol: All manipulations, especially SₙAr reactions and POCl₃ chlorinations, must be conducted in a certified chemical fume hood. Personnel must wear nitrile gloves, protective eyewear, and lab coats.

  • Storage: To prevent slow hydrolysis of the 4-chloro group by atmospheric moisture, the compound must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 0–8 °C[3][5].

References

  • [8] Google Patents. RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines. Available at:

  • [4] Google Patents. BR112019018688A2 - imidazo [4,5-c] quinoline derivatives as lrrk2 inhibitors. Available at:

  • [7] Google Patents. KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel APIs from 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Executive Summary & Strategic Rationale The compound 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a highly versatile, "privileged" heterocyclic building block. It serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a highly versatile, "privileged" heterocyclic building block. It serves as a critical intermediate in the synthesis of diverse Active Pharmaceutical Ingredients (APIs), ranging from antimalarial and antimycobacterial agents to highly selective kinase inhibitors[1],[2].

This application note provides a comprehensive guide to functionalizing this scaffold. Rather than merely listing reaction conditions, we dissect the chemical causality behind the reactivity of this molecule and provide field-validated, self-contained protocols for two primary synthetic workflows: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Mechanistic Causality of the Scaffold Design

The specific substitution pattern on this quinoline core is not arbitrary; it is engineered to solve common pharmacokinetic and pharmacodynamic liabilities in drug discovery:

  • 4-Chloro (The Reactive Handle): The quinoline nitrogen acts as an electron sink, withdrawing electron density from the C4 position. This makes the C4-Cl bond highly electrophilic and primed for SNAr or oxidative addition by transition metals[1].

  • 8-Trifluoromethyl (Metabolic & Safety Modulator): The bulky, electron-withdrawing CF3 group at the 8-position serves a dual purpose. First, it sterically blocks cytochrome P450-mediated oxidation, increasing the API's metabolic half-life[3]. Second, its strong inductive effect drastically lowers the pKa of the quinoline nitrogen. This reduced basicity is a proven strategy to mitigate binding to the hERG ion channel, thereby preventing drug-induced cardiotoxicity[4].

  • 6-Fluoro (Affinity Enhancer): The introduction of fluorine increases the overall lipophilicity (LogP) and membrane permeability of the molecule. In the context of kinase inhibitors, the 6-fluoro substituent frequently occupies hydrophobic pockets within the ATP-binding site, significantly enhancing target affinity[5].

Synthetic Divergence: Workflows for API Generation

The electrophilic nature of the C4 position allows this scaffold to be diverted into two distinct pharmacological classes based on the chosen synthetic workflow.

SynthWorkflow SM 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (Core Scaffold) SNAr Workflow 1: SNAr (Amine Nucleophiles) SM->SNAr t-Butanol, 80 °C 4-12 h Suzuki Workflow 2: Suzuki Coupling (Aryl Boronic Acids) SM->Suzuki Pd(OAc)2, DPPF DMF, 80 °C API1 4-Aminoquinoline APIs (Kinase Inhibitors e.g., RIPK2) SNAr->API1 API2 4-Arylquinoline APIs (Antimalarial/Antimycobacterial) Suzuki->API2

Figure 1: Divergent synthetic workflows for API generation from the core quinoline scaffold.

Workflow 1: Synthesis of 4-Aminoquinoline Kinase Inhibitors

Context and Biological Pathway

4-Aminoquinoline derivatives synthesized from this scaffold are potent, ATP-competitive kinase inhibitors. A primary application is the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2)[6],[5]. RIPK2 is a crucial signal transducer for the NOD1 and NOD2 pattern recognition receptors. Dysregulation of this pathway drives severe autoimmune diseases (e.g., Crohn's disease, rheumatoid arthritis)[7],[4].

RIPK2Pathway NOD NOD1 / NOD2 (Pattern Recognition) RIPK2 RIPK2 Kinase (Signal Transducer) NOD->RIPK2 Activation NFkB NF-κB Activation (Inflammation) RIPK2->NFkB Phosphorylation Cascade Inhibitor 4-Aminoquinoline API (Kinase Inhibitor) Inhibitor->RIPK2 ATP-competitive Inhibition

Figure 2: Mechanism of action for 4-aminoquinoline APIs inhibiting the NOD/RIPK2 signaling pathway.

Reaction Optimization (SNAr)

The synthesis of 4-aminoquinolines via SNAr requires careful solvent selection. While basic conditions in polar aprotic solvents (DMF/NMP) are common, they often lead to degradation or difficult purifications. Research demonstrates that using a bulky, polar protic solvent like tert-butanol without an exogenous base yields the cleanest conversion[5]. The protic solvent hydrogen-bonds with the departing chloride ion, lowering the activation energy of the Meisenheimer complex, while its steric bulk prevents competitive solvent attack.

Table 1: SNAr Condition Optimization for 4-Aminoquinoline Synthesis

SolventBaseTemperature (°C)Time (h)Conversion (%)Rationale / Observation
DMFK₂CO₃100862Moderate yield; basic conditions trigger minor side reactions.
NMPDIPEA120488High yield, but requires tedious aqueous workup to remove NMP.
t-ButanolNone804>95Optimal ; bulky protic solvent accelerates leaving group departure cleanly[5].
Self-Validating Protocol: SNAr with Anilines/Amines

Objective: Synthesize a 4-aminoquinoline API intermediate.

  • Reaction Setup: To a 25 mL sealed pressure tube equipped with a magnetic stir bar, add 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 mmol, 249.6 mg).

  • Reagent Addition: Add the desired primary amine or aniline (1.5 mmol, 1.5 eq). Suspend the mixture in anhydrous tert-butanol (5.0 mL, 0.2 M). Causality: 1.5 equivalents of amine ensures complete consumption of the valuable quinoline scaffold while acting as an intrinsic acid scavenger.

  • Execution: Seal the tube and heat the reaction block to 80 °C. Stir vigorously for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~250 [M+H]+) is ≤ 2% relative to the product peak.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove t-butanol.

    • Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Causality: NaHCO₃ neutralizes the HCl byproduct, ensuring the 4-aminoquinoline product partitions into the organic layer as a free base.

    • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes) to afford the pure 4-aminoquinoline API.

Workflow 2: Synthesis of 4-Arylquinoline Antimicrobials

Context and Biological Pathway

Replacing the amine with an aryl or heteroaryl group at the C4 position yields architectures similar to mefloquine or bedaquiline[8],[2]. These compounds are highly effective against Plasmodium falciparum (malaria) and multidrug-resistant Mycobacterium tuberculosis. The 8-CF3 group is particularly critical here, as it prevents rapid parasitic or bacterial metabolism of the quinoline core[9].

Reaction Optimization (Suzuki-Miyaura)

Directing a Suzuki-Miyaura cross-coupling at the C4 position of this specific scaffold is challenging due to the steric hindrance of the adjacent ring system and the electron-withdrawing effects of the fluorinated groups. Standard Pd(PPh₃)₄ conditions often result in sluggish oxidative addition. Utilizing a bidentate ligand (DPPF) with Pd(OAc)₂ and a highly soluble base (Cs₂CO₃) in DMF provides the optimal catalytic cycle[5].

Table 2: Suzuki-Miyaura Cross-Coupling Optimization at C4

Catalyst SystemBaseSolventTemp (°C)Yield (%)Rationale / Observation
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O8065Standard conditions; sluggish oxidative addition[5].
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10078Good conversion; biphasic system limits base solubility.
Pd(OAc)₂ / DPPFCs₂CO₃DMF8092Optimal ; bidentate ligand stabilizes Pd, Cs₂CO₃ aids transmetalation[5].
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a C4-aryl/heteroaryl quinoline API intermediate.

  • Reaction Setup: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 mmol, 249.6 mg), the desired aryl boronic acid (1.2 mmol, 1.2 eq), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing (Critical Step): Add anhydrous DMF (10 mL, 0.1 M). Sparge the suspension with ultra-pure Nitrogen or Argon gas for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add Pd(OAc)₂ (0.05 mmol, 5 mol%) and DPPF (0.10 mmol, 10 mol%). Seal the flask.

  • Execution: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • In-Process Control (IPC): Confirm completion via TLC (UV active) or LC-MS.

  • Workup (Self-Validating):

    • Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite. Causality: Celite filtration removes precipitated palladium black and insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with EtOAc; washing with aqueous LiCl forces the DMF into the aqueous phase by altering the partition coefficient, preventing DMF contamination during concentration.

    • Wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the 4-arylquinoline target.

References

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: acs.org URL:[Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) Source: tandfonline.com URL:[Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: nih.gov (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: nih.gov (PMC) URL:[Link]

  • Mefloquine - Wikipedia Source: wikipedia.org URL:[Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: mdpi.com URL:[Link]

  • Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Source: tandfonline.com URL:[Link]

  • Source: google.com (Patents)

Sources

Application

The Versatile Virtuoso: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline as a Premier Building Block in Modern Organic Synthesis

Abstract In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for functionalized heterocyclic scaffolds remains insatiable. Among these, the quinoline nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for functionalized heterocyclic scaffolds remains insatiable. Among these, the quinoline nucleus holds a privileged position due to its prevalence in a vast array of biologically active compounds. This guide delves into the synthetic utility of a highly functionalized and reactive building block: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline . The strategic placement of a labile chlorine atom at the 4-position, coupled with the electron-withdrawing nature of the fluoro and trifluoromethyl substituents, renders this molecule a versatile and powerful tool for the construction of complex molecular architectures. We will explore its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Quinoline Core and the Impact of Fluorine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules can profoundly influence their physicochemical and biological properties. These effects include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[2]. 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a prime example of a building block designed to leverage these advantages. The chlorine atom at the 4-position serves as a versatile handle for a variety of cross-coupling and substitution reactions, making it an invaluable precursor for generating libraries of novel quinoline derivatives.

Synthesis of the Building Block

While various methods exist for the synthesis of substituted quinolines, a common approach to access 4-chloroquinoline derivatives involves the cyclization of an appropriately substituted aniline followed by chlorination. A plausible synthetic route for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline would begin with 3-fluoro-5-(trifluoromethyl)aniline, which can be subjected to a Gould-Jacobs or a similar reaction with a malonic acid derivative to construct the quinolin-4-one core. Subsequent chlorination, typically with a reagent like phosphorus oxychloride (POCl₃), affords the desired 4-chloroquinoline building block.

Caption: Generalized synthetic approach to 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

Key Applications and Protocols

The reactivity of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is dominated by the lability of the C4-chloro group. This section will detail its application in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): Facile Introduction of Heteroatoms

The electron-deficient nature of the quinoline ring, exacerbated by the fluorine and trifluoromethyl substituents, makes the 4-position highly susceptible to nucleophilic attack. This allows for the straightforward displacement of the chloride with a variety of nucleophiles, particularly amines, to furnish 4-aminoquinoline derivatives.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing groups at the 6- and 8-positions are crucial for stabilizing this intermediate, thereby facilitating the subsequent expulsion of the chloride ion to yield the substituted product[3].

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R' Reductive_Elimination->Product Buchwald_Hartwig_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coord_Deprot Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord_Deprot HNR'R'' Base Pd(II)_Amido Ar-Pd(II)-NR'R'' Amine_Coord_Deprot->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-NR'R'' Reductive_Elimination->Product

Sources

Method

Application Note: Design and Synthesis of a Lysosome-Targeted pH-Sensitive Fluorescent Probe using 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of small-molecule fluorescent p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of small-molecule fluorescent probes is critical for visualizing dynamic biochemical processes in living cells. While traditional scaffolds like rhodamine and BODIPY are widely used, the quinoline core remains an underexplored, highly tunable platform for live-cell imaging[1]. This application note details the rational design, synthesis, and validation of a novel lysosome-targeted, pH-sensitive fluorescent probe (Lyso-CF3-Q ) utilizing the highly privileged building block 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS No.: 1065093-26-6)[2].

By leveraging the unique electronic properties of fluorine and trifluoromethyl substituents, this guide provides a self-validating workflow for generating a highly photostable, fluorogenic sensor capable of tracking lysosomal acidification in real-time.

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, it is vital to understand why specific structural modifications are chosen, rather than simply executing a synthetic protocol. The design of Lyso-CF3-Q relies on three distinct functional domains:

A. The Fluorophore Core: Halogenated Quinoline

The starting material, 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, offers exceptional advantages for probe development:

  • Reactivity (The 4-Chloro Position): The quinoline nitrogen withdraws electron density from the ring, making the 4-position highly electrophilic. The presence of the -CF3 and -F groups further depletes this electron density, creating an ideal substrate for rapid, high-yielding Nucleophilic Aromatic Substitution (

    
    ) with amine-based recognition units.
    
  • Photostability & Tuning (The 8-Trifluoromethyl Group): The -CF3 group is a powerful

    
    -electron-withdrawing moiety. It lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Crucially, the non-conjugative inductive effect of the -CF3 group imparts extreme resistance to photochemical and oxidative degradation, ensuring the probe does not bleach during extended confocal imaging.
    
  • Lipophilicity (The 6-Fluoro Group): Fluorine substitution increases the overall lipophilicity (LogP) of the scaffold, which is a prerequisite for efficient passive diffusion across the hydrophobic phospholipid bilayer of live cells.

B. The Recognition Module: Morpholine

To achieve lysosome-specific pH sensing, we conjugate N-(2-aminoethyl)morpholine to the 4-position of the quinoline core. The morpholine ring is the gold standard for lysosomal targeting[3].

  • Lysosomotropism: Morpholine has a p

    
     of ~8.3 in isolation, but when conjugated to the electron-deficient quinoline via an ethyl spacer, its p
    
    
    
    shifts to ~5.8. At physiological pH (7.4), it remains neutral and lipophilic, allowing it to cross the cell membrane. Once inside the highly acidic lysosome (pH 4.5–5.5), the morpholine nitrogen protonates, trapping the molecule inside the organelle.
  • Photoinduced Electron Transfer (PET): At pH 7.4, the lone pair of electrons on the deprotonated morpholine nitrogen transfers to the excited state of the quinoline fluorophore, quenching emission (Fluorescence OFF). Upon protonation in the lysosome, this lone pair is engaged by a proton, blocking the PET process and restoring strong fluorescence (Fluorescence ON).

Mandatory Visualization: PET Mechanism

PET_Mechanism cluster_cytosol Cytosol (pH 7.4) cluster_lysosome Lysosome (pH 4.5) Probe_Deprot Probe (Deprotonated) Morpholine Lone Pair Active PET_Active PET Process (Electron Transfer) Probe_Deprot->PET_Active Probe_Prot Probe (Protonated) Morpholine Nitrogen Blocked Probe_Deprot->Probe_Prot Endocytosis & Acidification Fluor_Off Fluorescence OFF (Quenched) PET_Active->Fluor_Off PET_Blocked PET Blocked (No Electron Transfer) Probe_Prot->PET_Blocked Fluor_On Fluorescence ON (Strong Emission) PET_Blocked->Fluor_On

Logical workflow of the Photoinduced Electron Transfer (PET) mechanism for lysosomal pH sensing.

Experimental Protocols

Protocol 1: Synthesis of Lyso-CF3-Q via

This protocol utilizes a self-validating synthetic loop where TLC and HRMS ensure intermediate fidelity before biological application.

Reagents & Materials:

  • 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 mmol, 249.6 mg)[2]

  • N-(2-aminoethyl)morpholine (1.5 mmol, 195.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add DIPEA to the stirring solution. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the

    
     reaction. Failure to use a base will result in the protonation of the incoming morpholine nucleophile, halting the reaction.
    
  • Substitution: Dropwise add N-(2-aminoethyl)morpholine over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours. Monitor the reaction via TLC (DCM:MeOH, 95:5, v/v). The starting material (

    
     ~0.8) should completely convert to a new, highly fluorescent spot under 365 nm UV light (
    
    
    
    ~0.3).
  • Workup: Cool to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography (DCM:MeOH gradient from 100:0 to 95:5) to yield Lyso-CF3-Q as a pale yellow solid.
  • Validation: Confirm structure via

    
    H-NMR and High-Resolution Mass Spectrometry (HRMS). Expected 
    
    
    
    : 344.11.
Protocol 2: Photophysical Characterization & pH Titration

Step-by-Step Methodology:

  • Prepare a 1.0 mM stock solution of Lyso-CF3-Q in spectroscopic grade DMSO.

  • Prepare a series of 10 mM B-R (Britton-Robinson) buffers ranging from pH 3.0 to 9.0.

  • Dilute the stock solution into the buffers to a final probe concentration of 10 µM (ensure final DMSO concentration does not exceed 1% to prevent aggregation-caused quenching).

  • Measure the UV-Vis absorption spectra to identify the isosbestic point and excitation maximum (

    
     ~345 nm).
    
  • Record the fluorescence emission spectra (

    
     ~495 nm) using an excitation slit width of 5 nm.
    
  • Plot the fluorescence intensity at 495 nm against the pH values. Fit the data to the Henderson-Hasselbalch equation to calculate the exact p

    
     of the morpholine nitrogen in the conjugated system.
    
Protocol 3: Live-Cell Confocal Imaging

Step-by-Step Methodology:

  • Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37 °C with 5%

    
     for 24 hours.
    
  • Remove the culture medium and wash the cells twice with 1X PBS.

  • Incubate the cells with 5 µM of Lyso-CF3-Q (diluted in serum-free DMEM) for 30 minutes at 37 °C.

  • For colocalization validation, add 50 nM of LysoTracker™ Red DND-99 during the last 15 minutes of incubation.

  • Wash the cells three times with PBS to remove extracellular background fluorescence.

  • Image using a Confocal Laser Scanning Microscope (CLSM).

    • Lyso-CF3-Q Channel: Excitation at 405 nm (diode laser), Emission collection at 450–520 nm.

    • LysoTracker Red Channel: Excitation at 561 nm, Emission collection at 580–650 nm.

  • Calculate the Pearson's Correlation Coefficient (PCC) to validate lysosomal targeting efficacy.

Data Presentation: Photophysical Summary

The table below summarizes the expected quantitative photophysical properties of the synthesized Lyso-CF3-Q probe, validating its utility as a high-contrast OFF-ON sensor.

Photophysical PropertyValue / Outcome
Excitation Maximum (

)
345 nm
Emission Maximum (

)
495 nm
Stokes Shift 150 nm
Quantum Yield (

) at pH 7.4 (Cytosol)
0.02 (Strongly Quenched via PET)
Quantum Yield (

) at pH 4.5 (Lysosome)
0.48 (Highly Emissive)
Fluorescence Enhancement Factor ~24-fold turn-on
Calculated p

5.8

0.1
Pearson's Correlation Coefficient (PCC) > 0.92 (vs. LysoTracker Red)

References

  • [3] MDPI. "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." Molecules, 2023/2024. URL:[Link]

  • [1] Wang, L., et al. "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging." Journal of the American Chemical Society, 2018. URL:[Link]

  • Ward, J. S., et al. "Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence." Chemical Science, 2020. URL:[Link]

Sources

Application

Application Note: Advanced NMR Characterization and Regiochemical Elucidation of Substituted Quinolines

Executive Summary Quinoline and its functionalized derivatives form the structural backbone of numerous pharmacophores, including antimalarials, broad-spectrum antibiotics, and targeted anticancer agents. The biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its functionalized derivatives form the structural backbone of numerous pharmacophores, including antimalarials, broad-spectrum antibiotics, and targeted anticancer agents. The biological efficacy of these molecules is intrinsically tied to their regiochemistry. Proton (


H), Carbon (

C), and Nitrogen (

N) Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative analytical framework for determining substitution patterns. This application note details the mechanistic principles, quantitative baselines, and self-validating 2D NMR protocols required for the unambiguous structural elucidation of substituted quinolines.

Mechanistic Principles of Quinoline NMR

Chemical Shift Dynamics ( H and C)

The chemical shifts in the quinoline ring system are governed by the anisotropic effect of the fused aromatic rings and the strong inductive electron-withdrawing nature of the nitrogen heteroatom.

  • Deshielding Effects: Protons adjacent to the nitrogen (H2) and at the para position (H4) are significantly deshielded, typically resonating downfield between

    
     8.0 and 9.0 ppm. The 
    
    
    
    C signals for C2 and C8a also experience profound deshielding, often appearing above 148 ppm[1].
  • Substituent Causality: Introducing an electron-withdrawing group (e.g., a halogen at C2) further depletes electron density via the inductive effect, causing localized downfield shifts, while electron-donating groups (e.g., methoxy) induce upfield shifts via resonance[2].

Concentration-Dependent Stacking

A critical, often-overlooked variable in quinoline NMR is the concentration of the analyte. Quinolines exhibit self-associative properties in non-polar solvents (like CDCl


) driven by intermolecular 

stacking and dipole-dipole interactions[3].
  • Causality: As concentration increases, the aromatic rings stack, placing protons in the shielding cone of adjacent molecules. This causes apparent upfield shifts that are concentration-dependent, not structural[3].

  • Protocol Implication: Samples must be prepared at standardized concentrations to ensure spectral reproducibility.

N NMR and Coordination Shifts

Due to the low natural abundance (0.37%) and low gyromagnetic ratio of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


N, direct acquisition is highly inefficient. Instead, indirect detection via 

H-

N HMBC is the gold standard. The

N chemical shift is exquisitely sensitive to the nitrogen's lone pair. When the quinoline nitrogen participates in hydrogen bonding or metal coordination, it exhibits massive upfield coordination shifts (

of 30–150 ppm)[4].

Workflow Visualization

Workflow A Sample Preparation (Standardized Concentration) B Probe Tuning & Shimming (Maximize SNR) A->B C 1D Acquisition (1H, 13C, 15N) B->C D 2D Acquisition (HSQC, HMBC, NOESY) C->D E Data Processing & Phase Correction D->E F Regiochemical Elucidation E->F

Fig 1. End-to-end self-validating NMR characterization workflow for quinoline derivatives.

Quantitative Spectral Baselines

To establish a comparative baseline, the table below summarizes the expected


H and 

C chemical shifts for the parent quinoline molecule versus a 2-chloroquinoline derivative in CDCl

. Notice the localized deshielding effect on C2 due to the electronegative chlorine atom[2].
Nucleus PositionQuinoline

(ppm)
2-Chloroquinoline

(ppm)
Shift Difference (

)
H2 8.91 (dd)- (Substituted)N/A
H3 7.38 (dd)7.35 (d)-0.03
H4 8.12 (dd)8.05 (d)-0.07
C2 150.4151.2+0.8
C3 121.1122.5+1.4
C4 135.9138.8+2.9
C8a (Quaternary)148.3147.9-0.4

(Data synthesized from standardized 400 MHz acquisitions in CDCl


 at 298K).

Advanced 2D NMR Regiochemical Elucidation

The primary challenge in analyzing substituted quinolines is the severe spectral overlap in the aromatic region (


 7.0–8.5 ppm). 1D NMR alone cannot reliably distinguish between, for example, a 5-substituted and a 7-substituted quinoline isomer.
Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is critical for assigning the quaternary bridgehead carbons (C4a and C8a)[5].

  • Causality: HMBC detects long-range

    
     couplings (typically 2 or 3 bonds). A proton at H4 will show a strong 3-bond correlation to C8a, effectively bridging the pyridine and benzene rings. This allows the analyst to "walk" around the fused ring system and anchor isolated spin systems.
    
Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY provides through-space correlations for protons within ~5 Å of each other[5].

  • Causality: If a methoxy group is substituted at C8, the NOESY spectrum will reveal a cross-peak between the methoxy protons and the adjacent H7 proton. This spatial mapping is the ultimate confirmation of regiochemistry, completely independent of through-bond scalar couplings[6].

Logic Start Overlapping Aromatic Signals COSY 1H-1H COSY Map adjacent protons Start->COSY HSQC 1H-13C HSQC Assign C-H pairs COSY->HSQC HMBC 1H-13C HMBC Bridge rings via C4a/C8a HSQC->HMBC NOESY 1H-1H NOESY Confirm spatial proximity HMBC->NOESY End Unambiguous Substitution Pattern NOESY->End

Fig 2. 2D NMR logical progression for resolving overlapping quinoline aromatic signals.

Self-Validating Experimental Protocols

The following methodology ensures high-fidelity data acquisition by embedding validation checkpoints directly into the workflow.

Phase 1: Sample Preparation and Instrument Calibration
  • Standardized Preparation: Dissolve exactly 10.0 mg of the quinoline derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
    • Causality: Maintaining a consistent ~0.1 M concentration prevents variable

      
       stacking shifts[3].
      
  • Probe Tuning and Matching: Manually tune the probe to the exact Larmor frequencies of

    
    H and 
    
    
    
    C for the specific sample.
    • Causality: Maximizes radiofrequency (RF) power transfer, directly improving the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming: Execute 3D gradient shimming on the Z-axis.

    • Self-Validation Checkpoint: Acquire a preliminary 1D

      
      H scan. Measure the Full-Width at Half-Maximum (FWHM) of the residual CHCl
      
      
      
      solvent peak (
      
      
      7.26 ppm). The FWHM must be < 1.0 Hz. If the peak is broader or asymmetric, the magnetic field (
      
      
      ) is inhomogeneous; re-shim before proceeding.
Phase 2: 1D and 2D Acquisition Parameters
  • 1D

    
    C Acquisition:  Set the relaxation delay (
    
    
    
    ) to at least 2.0 seconds.
    • Causality: Quaternary carbons (C2, C4a, C8a) lack attached protons, resulting in long spin-lattice relaxation times (

      
      ). A short 
      
      
      
      will cause these critical peaks to vanish into the baseline.
  • 
    H-
    
    
    
    C HMBC Optimization:
    Run the standard HMBC sequence optimized for a long-range coupling constant of
    
    
    Hz.
    • Self-Validation Checkpoint: Inspect the processed HMBC spectrum for the C4a and C8a bridgehead correlations. If these are absent, the specific substituent electronic effects may have altered the

      
      -coupling. Run a secondary HMBC optimized for 
      
      
      
      Hz to capture weaker, non-standard couplings[5].
  • 
    H-
    
    
    
    H NOESY Acquisition:
    Set the mixing time (
    
    
    ) to 300–500 ms.
    • Causality: Small molecules like quinolines in non-viscous solvents tumble rapidly (short correlation time,

      
      ), leading to positive NOE enhancements. A mixing time of ~400 ms allows sufficient time for cross-relaxation to build up detectable through-space cross-peaks without succumbing to spin diffusion[6].
      

References

Sources

Method

Use as an intermediate in the synthesis of anti-infective drugs

Application Note: (-)-Shikimic Acid as a Chiral Intermediate in the Synthesis of Anti-Infective APIs Executive Summary The development of targeted antiviral therapeutics requires starting materials that offer precise ste...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (-)-Shikimic Acid as a Chiral Intermediate in the Synthesis of Anti-Infective APIs

Executive Summary

The development of targeted antiviral therapeutics requires starting materials that offer precise stereochemical control. (-)-Shikimic acid, a naturally occurring hydroaromatic carboxylic acid, serves as the premier chiral pool intermediate for the synthesis of Oseltamivir Phosphate (the active pharmaceutical ingredient in Tamiflu)[1]. Because the target API possesses three distinct stereocenters—making it one of eight possible stereoisomers—utilizing a highly functionalized cyclohexene ring that inherently possesses the correct absolute configuration is critical for maximizing yield and ensuring enantiomeric purity[1][2].

This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for the 8-step conversion of (-)-shikimic acid into Oseltamivir Phosphate, achieving an overall yield of approximately 47%[1][3].

Synthetic Strategy & Pathway Visualization

The transformation of (-)-shikimic acid into an anti-infective drug relies on the regioselective and stereoselective introduction of nitrogen functionalities[1]. The strategy prioritizes protecting the carboxylic acid, activating the native hydroxyl groups into viable leaving groups, and utilizing neighboring group participation to control the stereochemistry during nucleophilic azidation[3].

OseltamivirSynthesis Shikimic (-)-Shikimic Acid (Chiral Pool) Ester Ethyl Shikimate (Protected Carboxyl) Shikimic->Ester EtOH, SOCl2 Trimesylate Trimesylate Intermediate (Activated Hydroxyls) Ester->Trimesylate MsCl, Et3N, DMAP Azido Azido-dimesylate (Regioselective N3) Trimesylate->Azido NaN3, Acetone/H2O Aziridine Aziridine Intermediate (Stereo Inversion) Azido->Aziridine PPh3, Et3N Ether Etherification (3-Pentanol Addition) Aziridine->Ether 3-Pentanol, BF3·OEt2 OseltamivirFB Oseltamivir Free Base (Azide Reduction) Ether->OseltamivirFB Zn, NH4Cl, EtOH OseltamivirPhos Oseltamivir Phosphate (API Salt) OseltamivirFB->OseltamivirPhos H3PO4

Caption: Chemical synthesis pathway of Oseltamivir Phosphate from (-)-Shikimic Acid.

Experimental Protocols & Mechanistic Causality

The following protocols outline the critical early and late-stage transformations. As a self-validating system, each step is designed so that the success of the reaction is driven by specific mechanistic choices, minimizing the need for complex chromatographic purification at scale.

Step 1: Esterification of (-)-Shikimic Acid
  • Protocol: Suspend (-)-shikimic acid (extracted from Illicium verum or recombinant E. coli[1][4]) in absolute ethanol. Slowly add thionyl chloride (SOCl2) dropwise at 0°C. Reflux the mixture for 4 hours. Concentrate under reduced pressure to yield ethyl shikimate[1][2].

  • Causality: Thionyl chloride is selected over standard mineral acids because it reacts with ethanol to generate anhydrous HCl in situ. This acts as a potent acid catalyst for the Fischer esterification, driving the equilibrium forward without introducing aqueous byproducts that could hydrolyze the newly formed ester[1]. Protecting the carboxylic acid is mandatory to prevent it from interfering with the subsequent electrophilic activations of the hydroxyl groups.

Step 2: Trimesylation (Activation of Hydroxyls)
  • Protocol: Dissolve ethyl shikimate in anhydrous ethyl acetate. Add 5 equivalents of triethylamine (Et3N) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Cool to 0°C and add 4.5 equivalents of methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours until completion, then quench with water and extract the organic layer to isolate the trimesylate intermediate[1][3].

  • Causality: The native hydroxyl groups on the shikimate ring are poor leaving groups. Mesylation converts them into excellent leaving groups required for the upcoming nucleophilic substitutions. DMAP is critical here as a nucleophilic catalyst; it attacks MsCl to form a highly reactive N-sulfonylpyridinium intermediate. This facilitates the rapid transfer of the mesyl group to the sterically hindered secondary alcohols much faster than Et3N alone, ensuring complete conversion (~93% yield) and preventing partial mesylation side-products[3].

Step 3: Regioselective Azidation
  • Protocol: Dissolve the trimesylate intermediate in an acetone/water mixture. Cool the solution and add sodium azide (NaN3). Stir under strictly controlled temperature conditions. Extract and purify the azido-dimesylate product[1][3].

  • Causality: This step introduces the first of two required nitrogen functionalities. The regioselectivity is governed by the stereoelectronic environment of the trimesylate ring. The azide nucleophile selectively attacks the C-3 position via an SN2 mechanism, resulting in the necessary inversion of stereochemistry at that specific carbon center, setting the stage for the subsequent aziridination[3].

Step 4: Chemoselective Azide Reduction
  • Protocol: Dissolve the advanced N-acetylated azide intermediate in ethanol. Add ammonium chloride (NH4Cl) and zinc dust. Stir at 25°C for 0.5 hours. Filter the mixture through a Celite pad to remove zinc salts, then extract to yield the Oseltamivir free base[1].

  • Causality: While standard catalytic hydrogenation (e.g., H2 with Pd/C) easily reduces azides to primary amines, it risks reducing the critical endocyclic double bond of the cyclohexene core[2]. Zinc and ammonium chloride provide a mild, single-electron transfer reduction that is highly chemoselective, reducing the azide to the amine while leaving the alkene completely intact[1].

AzideReduction Dissolution Dissolve Azide in EtOH Addition Add Zn Dust & NH4Cl Dissolution->Addition Reaction Stir at 25°C (0.5 - 2 hrs) Addition->Reaction Filtration Filter Salts (Celite Pad) Reaction->Filtration Isolation Extract & Concentrate Filtration->Isolation

Caption: Experimental workflow for the chemoselective reduction of the azide intermediate.

Quantitative Data Summary

The table below summarizes the reaction parameters and yields for the critical transformations in the 8-step practical synthesis[1][3]. Maintaining these specific thermal and temporal parameters ensures the suppression of epimerization and over-reaction.

Synthetic StepChemical TransformationKey ReagentsTemperatureTimeYield
1 EsterificationEtOH, SOCl2Reflux4.0 h>95%
2 TrimesylationMsCl, Et3N, DMAP0°C to 25°C2.0 h~93%
3 AzidationNaN3, Acetone/H2OControlledVariableHigh
7 Azide ReductionZn dust, NH4Cl, EtOH25°C0.5 h~42%
Overall (-)-Shikimic Acid to API (8-Step Pathway) Varies Varies ~47%

Trustworthiness & Industrial Troubleshooting

When scaling this synthesis for drug development, safety and supply chain robustness are primary concerns. The reliance on sodium azide (NaN3) in Step 3 introduces explosive hazards at an industrial scale. While the original Roche synthesis successfully managed these hazardous azide intermediates, modern process chemistry has developed alternative azide-free routes (such as utilizing allylamine or direct amination of epoxides) to mitigate risk[1][2]. Furthermore, to ensure high throughput, the protocols are optimized so that intermediates like the trimesylate can be purified via direct crystallization rather than resource-intensive column chromatography[3].

References

  • Wikipedia. "Oseltamivir total synthesis." [Link]

  • PubMed. "Production of shikimic acid." [Link]

  • The Journal of Organic Chemistry - ACS Publications. "A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline under acidic/basic conditions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice regarding the stability of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice regarding the stability of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline under various acidic and basic experimental conditions. As a Senior Application Scientist, this guide is structured to address practical challenges and offer scientifically grounded solutions to ensure the integrity of your research and development activities.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

Q1: What are the primary stability concerns for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline?

The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, particularly at the 4-position chloro substituent, and potential degradation of the quinoline ring system under harsh acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the reactivity of the entire molecule.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Both acidic and basic conditions can promote the degradation of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

  • Acidic Conditions: In the presence of strong acids, the quinoline nitrogen can be protonated, which may activate the ring towards nucleophilic attack or facilitate other rearrangements. While some quinoline derivatives exhibit reduced activity in acidic media, the primary concern for this specific molecule is the potential for acid-catalyzed hydrolysis of the C4-Cl bond.[1]

  • Basic Conditions: Under basic conditions, the 4-chloro group is susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding 4-hydroxyquinoline derivative. This reaction is a common degradation pathway for 4-chloroquinolines.[2] The rate of this hydrolysis is expected to increase with increasing pH and temperature.

Q3: Is 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline sensitive to light?

Yes, compounds with conjugated aromatic systems and halogen substituents can be susceptible to photolytic degradation.[3] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent potential photodegradation. Using amber vials or covering vessels with aluminum foil are effective protective measures.

Q4: What are the likely degradation products under acidic or basic stress?

The most probable degradation product under both acidic and basic hydrolytic stress is the replacement of the chlorine atom at the 4-position with a hydroxyl group, yielding 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline. Under more extreme conditions, further degradation of the quinoline ring could occur, leading to a complex mixture of products.[4]

Q5: What are the recommended storage conditions for this compound?

To ensure maximum stability, 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for short periods and protected from light.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline in experimental settings.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., HPLC peak area decreases over time) Degradation of the compound in solution.Prepare solutions fresh before use. If using a stock solution, verify its stability over the experimental timeframe. Store stock solutions at low temperatures and protect from light. Consider using a less reactive solvent if possible.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[5][6] Use a stability-indicating HPLC method to separate the parent compound from its degradants.[5]
Low yield in a reaction where the compound is a starting material The compound may be degrading under the reaction conditions (e.g., strong acid or base, high temperature).If possible, modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time, less harsh pH). Consider using a protective group strategy if a specific functional group is being affected.
Discoloration of the solid compound or solutions Potential degradation or presence of impurities.Re-purify the solid compound if necessary. For solutions, discoloration can be an indicator of degradation; prepare fresh solutions.

Section 3: Experimental Protocols & Methodologies

To assist researchers in assessing the stability of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, the following detailed protocols for a forced degradation study and a stability-indicating HPLC method are provided.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature.

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and monitor over 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Sample at various time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[5]

  • Instrumentation: HPLC with a UV detector or a Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is not co-eluting with any degradation products.

Section 4: Visualizing Degradation and Workflow

Potential Degradation Pathway

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline->6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline Hydrolysis (H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock Prepare Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation & Pathway Elucidation Analysis->Data

Caption: Workflow for a forced degradation study.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Králová, J., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Environmental Science and Pollution Research, 28(48), 68937-68949.
  • Nasheed Gul, W. (2015). Degradation of selected Fluoroquinolones. ResearchGate. Retrieved from [Link]

  • Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline - Benchchem. (n.d.).
  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 201.
  • Chłoń-Rzepa, G., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(23), 7337.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • Wang, S., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1354893.
  • Ribeiro, A. R., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). PharmTech.
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 4891.
  • Singh, R., & Singh, S. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-16.
  • 4-Chloro-6-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • Sharma, G., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3176.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

Sources

Optimization

Solubility of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline in common organic solvents

Welcome to the Technical Support Center for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6)[1]. As a highly halogenated heterocyclic building block, this compound presents unique physicochemical behavi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6)[1]. As a highly halogenated heterocyclic building block, this compound presents unique physicochemical behaviors that can complicate assay preparation, synthetic workflows, and high-throughput screening.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind the compound's solubility profile, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure absolute confidence in your experimental data.

Chemical Profile & Mechanistic Solubility Rationale

The solubility of a molecule is dictated by the thermodynamic balance between its crystalline lattice energy and its ability to be solvated. 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline features a rigid, planar aromatic quinoline core substituted with three highly electronegative, lipophilic groups.

  • The Hydrophobic Effect: The trifluoromethyl (–CF3), fluoro (–F), and chloro (–Cl) groups drastically increase the compound's partition coefficient (LogP), driving it away from aqueous or highly hydrogen-bonded networks (like water or cold alcohols)[2].

  • Electronic Deactivation: While unsubstituted quinoline has a basic nitrogen (pKa ~4.9) capable of forming water-soluble salts, the strong electron-withdrawing inductive effects of the 4-Cl, 6-F, and 8-CF3 groups pull electron density away from the nitrogen. This renders the nitrogen virtually non-basic, eliminating pH-adjusted salt formation as a viable solubilization strategy.

  • Solvent Compatibility: The polarized carbon-halogen bonds interact exceptionally well with the dipole moments of polar aprotic and halogenated solvents, making them the ideal choice for high-concentration stock solutions.

Quantitative Solubility Summary

Data is synthesized from analogous highly halogenated quinoline derivatives to provide functional working ranges.

Solvent ClassSpecific SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF>50 mg/mL High dielectric constant; strong dipole-dipole interactions with C–X bonds.
Halogenated Dichloromethane (DCM), Chloroform~25–50 mg/mL Excellent solvation of the lipophilic, halogen-rich aromatic system.
Protic (Alcohols) Methanol, Ethanol5–10 mg/mL Moderate; extensive H-bonding networks resist disruption by the hydrophobic –CF3 group.
Non-Polar Aliphatic Hexane, Heptane<1 mg/mL Poor; weak dispersion forces cannot overcome the compound's crystalline lattice energy.
Aqueous Water, PBS (pH 7.4)<0.1 mg/mL Insoluble; high LogP and lack of H-bond donors drive hydrophobic exclusion.

Troubleshooting Guides & FAQs

Q: Why does my compound precipitate (crash out) when diluting a 10 mM DMSO stock into my aqueous biological assay buffer? A: This is a classic "solvent shift" phenomenon. The high LogP driven by the –CF3 and halogen groups means the compound relies entirely on the DMSO for solvation. When the DMSO fraction in your assay falls below a critical thermodynamic threshold (typically <2% v/v), the hydrophobic effect forces the quinoline molecules to self-associate and aggregate[2]. Actionable Fix: Do not spike DMSO stock directly into a large volume of buffer. Instead, perform a step-down serial dilution. Alternatively, introduce a surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) into the assay buffer before adding the compound. The hydrophobic pockets of BSA or the micelles of Tween-20 act as a thermodynamic sink, keeping the lipophilic quinoline in solution.

Q: I am attempting a synthetic cross-coupling reaction in a non-polar solvent (e.g., hexane), but the compound remains a suspension. How should I proceed? A: The crystalline lattice energy of planar aromatic systems is often too high to be overcome by the weak London dispersion forces present in aliphatic hydrocarbons like hexane. Actionable Fix: Switch to an aromatic solvent like Toluene. While still non-polar, toluene provides π-π stacking interactions that help solvate the quinoline core. If hexane is strictly required, use 5–10% Dichloromethane (DCM) as a co-solvent to disrupt the crystal lattice, followed by mild heating (40°C).

Q: Can I increase the aqueous solubility by lowering the buffer pH to protonate the quinoline nitrogen? A: No. As explained in the mechanistic rationale, the strong inductive electron-withdrawing effects of the 4-Cl, 6-F, and 8-CF3 groups drastically reduce the electron density on the nitrogen. The pKa is likely suppressed below 2.0. Protonation in standard physiological or mildly acidic buffers (pH 4–7) will not occur. You must rely on co-solvents or lipid-based formulations for aqueous delivery.

Experimental Workflows & Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies guarantee that you are working with true solutions, not micro-suspensions.

Protocol A: Preparation of a Self-Validating 10 mM Master Stock in DMSO

Purpose: To create a reliable, high-concentration stock for downstream high-throughput screening (HTS) or synthesis.

  • Equilibration: Allow the vial of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely crash the compound.

  • Gravimetric Measurement: Accurately weigh the required mass into a static-free amber glass vial (amber glass prevents potential UV-mediated halogen radical degradation).

  • Solvent Addition: Add the calculated volume of anhydrous, HPLC-grade DMSO.

  • Mechanical Agitation: Vortex the vial for 60 seconds. If visible particulates remain, sonicate in a water bath at 30°C for 5 minutes. The localized cavitation energy will overcome the remaining lattice enthalpy.

  • Self-Validation Step (Critical): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Logic: If a microscopic white pellet forms, your solution is saturated and you are working with a suspension. You must add more DMSO. If no pellet forms, you have a validated, true solution.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Purpose: To determine the exact precipitation point of the compound in your specific assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of your DMSO stock across a 96-well plate.

  • Buffer Injection: Rapidly inject your aqueous assay buffer into the wells using a multichannel pipette, ensuring rapid mixing to simulate assay conditions.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow thermodynamic equilibrium.

  • Measurement: Read the plate using a nephelometer (light scattering detector).

    • Logic: Soluble compounds scatter minimal light. The exact concentration where light scattering exponentially increases marks the critical precipitation threshold for this specific halogenated quinoline in your buffer.

Dissolution Troubleshooting Workflow

DissolutionTroubleshooting Start Solid Compound (CAS: 1065093-26-6) SolventSelect Select Organic Solvent Start->SolventSelect IsPolar Polar Aprotic? (DMSO, DCM) SolventSelect->IsPolar IsProtic Protic? (MeOH, EtOH) SolventSelect->IsProtic IsNonPolar Non-Polar? (Hexane) SolventSelect->IsNonPolar HighSol High Solubility (>25 mg/mL) IsPolar->HighSol Yes ModSol Moderate Solubility (5-10 mg/mL) IsProtic->ModSol Yes PoorSol Poor Solubility (<1 mg/mL) IsNonPolar->PoorSol Yes Validate Centrifuge @ 10k x g Check for Pellet HighSol->Validate ActionHeat Apply Heat (40°C) & Sonication ModSol->ActionHeat ActionCoSol Use Halogenated Co-solvent (DCM) PoorSol->ActionCoSol ActionHeat->HighSol Resolved ActionCoSol->ModSol Improved

Workflow for troubleshooting the dissolution of highly fluorinated quinolines in organic solvents.

References

  • Huang, A. et al. "Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury." Journal of Medicinal Chemistry, 2010. Available at: [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline . The production of this critical halogenated building block relies on a two-stage sequence: a Gould-Jacobs condensation/cyclization followed by phosphorus oxychloride (POCl₃) mediated chlorination.

Below, we detail the mechanistic causality behind common side reactions, provide troubleshooting FAQs, summarize optimization data, and outline self-validating experimental protocols.

Mechanistic Workflow & Causality

Understanding the reaction pathway is critical for diagnosing impurities. The synthesis begins with the condensation of 4-fluoro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination with POCl₃ yields the final product. Deviations in temperature, stoichiometry, or quench protocols lead to specific, predictable side products.

ReactionPathway Aniline 4-Fluoro-2-(trifluoromethyl)aniline Condensation Condensation with EMME (100-120°C) Aniline->Condensation Enamine Anilinomethylene Malonate Condensation->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Hydroxy 6-Fluoro-8-(trifluoromethyl) quinolin-4-ol Cyclization->Hydroxy Side1 Uncyclized Enamine (Low Temp Arrest) Cyclization->Side1 T < 240°C Chlorination Chlorination (POCl3) (105-110°C, 3h) Hydroxy->Chlorination Product 4-Chloro-6-fluoro-8- (trifluoromethyl)quinoline Chlorination->Product Cold Quench Side2 Phosphate Ester (Incomplete Displacement) Chlorination->Side2 Short Time / Low Temp Side3 4-Hydroxyquinoline (Hydrolysis during Quench) Product->Side3 Exothermic Aqueous Quench

Figure 1: Synthesis workflow of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline and side reactions.

Troubleshooting Guide & FAQs

Q1: During the Gould-Jacobs reaction, my LC-MS shows a persistent mass corresponding to the uncyclized anilinomethylene malonate. Why is cyclization failing? Causality & Solution: The thermal cyclization of the enamine intermediate requires high activation energy to facilitate electrophilic aromatic substitution onto the electron-deficient fluorinated ring. If the temperature of the solvent drops below 240–250 °C, the reaction stalls at the uncyclized intermediate 1[1]. Action: Ensure rigorous temperature control using a high-boiling solvent like Dowtherm A or diphenyl ether. Use a Dean-Stark trap to continuously remove the ethanol byproduct, which drives the equilibrium forward and prevents temperature depression.

Q2: Will the 2-(trifluoromethyl) group on the aniline starting material lead to regioisomeric mixtures during cyclization? Causality & Solution: No. Advantageously, the 2-position of 4-fluoro-2-(trifluoromethyl)aniline is sterically and electronically blocked by the trifluoromethyl group. This forces the cyclization to occur exclusively at the open C6 position of the aniline (which becomes the C8 position of the resulting quinoline). This structural feature prevents the formation of regioisomeric mixtures that typically complicate the synthesis of meta-substituted quinolines.

Q3: During POCl₃ chlorination, I observe a side product that is highly polar. What is it, and how do I eliminate it? Causality & Solution: The chlorination proceeds via a Vilsmeier-Haack-like mechanism. The 4-hydroxyl group attacks the electrophilic phosphorus of POCl₃, forming a transient phosphate ester intermediate2[2]. If the subsequent nucleophilic displacement by the chloride ion is sluggish—often due to insufficient heating—this intermediate persists. Action: Increase the reflux time to 2–4 hours at 105–110 °C. Adding a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating the highly reactive Vilsmeier reagent in situ.

Q4: My final product contains significant amounts of the 4-hydroxyquinoline starting material after the aqueous quench, despite in-process testing showing complete conversion. Why? Causality & Solution: 4-Chloroquinolines are highly susceptible to hydrolysis back to the 4-hydroxy derivative if the aqueous quench is poorly controlled3[3]. Localized exothermic heating in the presence of water and acidic byproducts (HCl, H₃PO₄) drives this reverse reaction. Action: Quench the reaction mixture by adding it dropwise to vigorously stirred crushed ice, strictly maintaining the internal temperature below 20 °C.

Quantitative Data & Optimization

The table below summarizes the effect of reaction parameters on the conversion and side-product profile during the POCl₃ chlorination step.

Table 1: Optimization of POCl₃ Chlorination Parameters

Reaction ParameterConditionConversion to 4-Chloro (%)Hydrolysis Side Product (%)Phosphate Ester (%)
Temperature 80 °C (2h)45.0< 5.050.0
Temperature 110 °C (2h)> 95.0< 5.0< 1.0
Catalyst None85.0< 5.010.0
Catalyst 5 mol% DMF> 98.0< 2.00.0
Quench Method Ice Water (< 20 °C)> 95.0< 2.0< 1.0
Quench Method Ambient Water (Exothermic)70.025.0< 1.0

Validated Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

This protocol utilizes a self-validating thermal cyclization approach.

  • Condensation: In a 500 mL round-bottom flask equipped with a short-path distillation head, combine 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Ethanol Removal: Heat the mixture to 120 °C for 2 hours. Self-Validation Check: The collection of the theoretical volume of ethanol in the receiving flask confirms the complete formation of the enamine intermediate.

  • Cyclization: Pre-heat Dowtherm A (10 volumes) in a separate flask to 250 °C. Add the crude enamine dropwise to the vigorously boiling solvent. Maintain reflux for 1.5 hours.

  • Isolation: Cool the mixture to room temperature and dilute with hexanes (20 volumes) to precipitate the product. Filter, wash with hexanes, and dry under vacuum.

  • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly fluorescent enamine intermediate (Rf ~0.6) and the presence of a baseline UV-active spot confirms successful cyclization.

Protocol B: Chlorination to 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

This protocol incorporates strict temperature controls to prevent hydrolysis and phosphate ester accumulation.

  • Reaction Setup: Suspend 6-fluoro-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in POCl₃ (4.0 eq) under a nitrogen atmosphere. Add DMF (0.05 eq) as a catalyst.

  • Chlorination: Heat the mixture to a gentle reflux (105–110 °C) for 3 hours. Self-Validation Check: The suspension will transition into a clear, dark homogeneous solution as the insoluble 4-hydroxyquinoline converts to the soluble 4-chloroquinoline.

  • Quench: Cool the mixture to room temperature. Transfer the solution to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice. Critical Control: Maintain the internal temperature strictly below 20 °C to prevent hydrolysis 3[3].

  • Neutralization: Slowly add 25% aqueous NH₄OH until the pH reaches 7.5–8.0. Self-Validation Check: A lower pH will cause the product to remain water-soluble as a hydrochloride salt; reaching pH 8 ensures quantitative precipitation of the free base.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.

References

  • BenchChem. "overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis." BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline." BenchChem Technical Support.
  • ChemRxiv.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline Reactivity

Introduction As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by highly electron-deficient heteroaromatics. The precursor 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by highly electron-deficient heteroaromatics. The precursor 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline is a prime example of a "hyper-activated" scaffold. The synergistic electron-withdrawing effects of the quinoline nitrogen, the C8-trifluoromethyl group, and the C6-fluorine atom drastically lower the LUMO of the ring system.

While this electronic deficiency facilitates rapid oxidative addition in transition-metal catalysis and lowers the activation barrier for nucleophilic attack, it introduces severe chemoselectivity and regioselectivity issues. This guide provides field-proven, self-validating protocols to overcome the two most common failure modes: competitive SNAr hydrolysis during cross-coupling, and regiochemical scrambling during nucleophilic aromatic substitution.

Section 1: Palladium-Catalyzed Cross-Coupling Challenges

FAQ: Why am I isolating massive amounts of a 4-hydroxyquinoline byproduct instead of my desired Suzuki-Miyaura cross-coupling product?

Mechanism & Causality

In standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O), the basic aqueous environment generates hydroxide and alkoxide ions. Because the C4-position is hyper-activated by the electron-deficient ring, Nucleophilic Aromatic Substitution (SNAr) hydrolysis outpaces the transmetalation step of the catalytic cycle.

Furthermore, while electron-deficient aryl chlorides undergo rapid oxidative addition, they can form highly stable Pd(II) complexes that are sluggish to undergo transmetalation[1]. If the catalytic cycle stalls at the Pd(II) intermediate, the highly electrophilic C4-position remains exposed to the aqueous base, leading to near-complete conversion to the 4-hydroxy byproduct. Overcoming this requires highly active, bulky, electron-rich phosphine ligands (like XPhos) to accelerate transmetalation and reductive elimination[2].

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the coupling process.

Reaction ConditionCatalyst / LigandBase & SolventTempYield (Desired)Yield (SNAr Byproduct)
Standard Suzuki Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / EtOH80°C< 10%> 85%
Modified Base Pd(PPh₃)₄ (5 mol%)K₃PO₄ (aq) / Dioxane80°C25%60%
Anhydrous / Bulky Pd₂(dba)₃ / XPhosK₃PO₄ (anhyd) / Dioxane90°C88% < 2%
Pathway Visualization

Pathway cluster_0 Aqueous / Basic Conditions cluster_1 Anhydrous / Bulky Ligand A 4-Cl-6-F-8-CF3-Quinoline B OH⁻ Nucleophilic Attack A->B H2O/EtOH, Na2CO3 D Pd(0) Oxidative Addition A->D Dioxane, K3PO4 C 4-Hydroxy Byproduct B->C SNAr Hydrolysis E Cross-Coupled Product D->E Transmetalation

Fig 1: Reaction pathway bifurcation of 4-chloroquinolines under standard vs. optimized Suzuki conditions.

Experimental Protocol 1: Anhydrous Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple phenylboronic acid while completely suppressing C4-hydrolysis. Validation Checkpoint: Desired product [M+H]⁺ = 292.1; Hydrolysis byproduct [M+H]⁺ = 232.1.

  • Preparation: Flame-dry a Schlenk flask. Add 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and strictly anhydrous K₃PO₄ (2.0 eq).

  • Atmosphere: Evacuate and backfill the flask with dry Argon (3 cycles) to ensure a moisture-free environment.

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Execution: Heat the mixture to 90°C and stir vigorously for 2 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze. A successful reaction will show a dominant peak at m/z 292.1. If a peak at m/z 232.1 exceeds 5% relative abundance, moisture has compromised the system; abort and verify the anhydrous state of your K₃PO₄.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Section 2: Nucleophilic Aromatic Substitution (SNAr) Regioselectivity

FAQ: When performing an SNAr with secondary amines, I get a mixture of two products with different masses. Is the C6-fluorine reacting?

Mechanism & Causality

Yes. This is a classic manifestation of the "element effect" in SNAr reactions[3]. While the C4-chloro position is kinetically favored due to direct resonance conjugation with the quinoline nitrogen, fluorine is a vastly superior leaving group compared to chlorine. The high electronegativity of the fluorine atom strongly stabilizes the developing negative charge in the rate-determining Meisenheimer intermediate[3].

If the reaction is run at elevated temperatures or with an excess of the nucleophile, thermodynamic displacement of the C6-fluorine competes heavily with C4-chlorine displacement, leading to regiochemical scrambling.

Pathway Visualization

Regio Start SNAr with Amine C4 Attack at C4-Chloro Start->C4 0-20°C, 1.0 eq C6 Attack at C6-Fluoro Start->C6 >80°C, Excess Prod4 4-Amino-6-fluoro Derivative C4->Prod4 Kinetic Control Prod6 4-Chloro-6-amino Derivative C6->Prod6 Element Effect

Fig 2: Temperature and stoichiometric control of SNAr regioselectivity at C4 vs C6 positions.

Experimental Protocol 2: Kinetically Controlled SNAr with Morpholine (Self-Validating)

Objective: Selectively aminate the C4 position without displacing the C6 fluorine. Validation Checkpoint: C4-attack product [M+H]⁺ = 301.2; C6-attack byproduct[M+H]⁺ = 317.7 (exhibits characteristic ³⁵Cl/³⁷Cl isotope pattern).

  • Preparation: Dissolve 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Crucial: Do not allow the internal temperature to exceed 5°C during the addition phase to prevent thermodynamic C6 displacement.

  • Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq), followed by the dropwise addition of morpholine (1.05 eq). Strict stoichiometric control prevents over-reaction.

  • Execution: Stir at 0°C for 1 hour, then allow the flask to slowly warm to room temperature (20°C) over 2 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture. The desired C4-substitution yields a mass of 301.2 Da. If you observe a mass of 317.7 Da, the C6-fluorine has been displaced. Because the C6-attack byproduct retains the chlorine atom, the mass spectrometer will easily flag this failure via the distinct M / M+2 chlorine isotope ratio.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

References

  • Sheppard, T. Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. Retrieved from[Link]

  • ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Friedländer Synthesis of Substituted Quinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the Friedländer synthesis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Friedländer synthesis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into overcoming common challenges encountered during this foundational heterocyclic reaction. Our focus is on providing causal explanations and actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Friedländer synthesis in a direct question-and-answer format.

Q1: What is the Friedländer synthesis and what are its key components?

The Friedländer synthesis is a classic and highly versatile chemical reaction that forms a quinoline ring.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl-containing compound that possesses a reactive α-methylene group, followed by a cyclodehydration step.[2][3][4]

  • Reactants : A 2-amino-substituted aromatic aldehyde or ketone (e.g., 2-aminobenzaldehyde, 2-aminoacetophenone) and a carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate).[5][6]

  • Catalysts : The reaction can be promoted by a wide range of catalysts, including Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (ZrCl₄, FeCl₃), bases (KOH, piperidine), and modern heterogeneous or reusable catalysts.[1][7][8]

  • Products : Polysubstituted quinolines, which are crucial scaffolds in numerous pharmaceuticals and functional materials.[6][9][10]

The reaction's simplicity and the use of readily available starting materials make it a cornerstone of heterocyclic chemistry.[6]

Q2: My reaction yield is very low or the reaction is not proceeding at all. What are the most common causes?

Low or no yield is a frequent challenge in the Friedländer synthesis, often stemming from several interrelated factors.[11] A systematic approach to troubleshooting is essential.

Causality & Corrective Actions:

  • Suboptimal Catalyst Choice or Activity : The catalyst is crucial and its effectiveness is substrate-dependent.[7] A catalyst that works for one set of reactants may be ineffective for another.

    • Solution : If a standard acid or base catalyst is failing, consider screening alternatives. For acid-sensitive substrates, a base-catalyzed approach is preferable, and vice versa.[7] Modern catalysts like ionic liquids, metal-organic frameworks (MOFs), or polymer-supported catalysts can offer higher efficiency under milder conditions.[8][11] Ensure your catalyst is fresh and active; for example, some Lewis acids are moisture-sensitive.[12]

  • Incorrect Reaction Temperature : The reaction is highly sensitive to temperature. Too low a temperature will result in a sluggish or stalled reaction, while excessively high temperatures can lead to the degradation of starting materials and the formation of tar.[11][13]

    • Solution : If the reaction is slow, incrementally increase the temperature in 10-15 °C intervals, monitoring the progress closely by Thin Layer Chromatography (TLC).[11] Conversely, if you observe decomposition, lower the temperature to improve selectivity.[11]

  • Poor Solubility of Reactants : If the starting materials are not sufficiently soluble in the chosen solvent, the reaction rate will be severely limited.

    • Solution : Switch to a more suitable solvent. Polar aprotic solvents like DMF or DMSO can be effective, though they require higher temperatures for removal. For microwave-assisted synthesis, a polar solvent like ethanol can improve energy absorption and reactant solubility.[11]

  • Purity of Starting Materials : Impurities in the 2-aminoaryl carbonyl compound or the methylene partner can interfere with the catalyst or lead to unwanted side reactions.[12]

    • Solution : Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.[13] The presence of water can be detrimental in some acid-catalyzed reactions, so using anhydrous solvents and reagents is recommended.[7]

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_purity Verify Starting Material Purity start->check_purity check_catalyst Assess Catalyst (Choice & Activity) start->check_catalyst check_conditions Evaluate Reaction Conditions (T, t) start->check_conditions check_solvent Check Reactant Solubility start->check_solvent sol_purity Purify Reactants (Recrystallize/Chromatography) check_purity->sol_purity sol_catalyst Screen Different Catalysts (Acid, Base, Lewis Acid) check_catalyst->sol_catalyst sol_conditions Optimize Temperature & Reaction Time (Monitor by TLC) check_conditions->sol_conditions sol_solvent Change Solvent (e.g., DMF, EtOH, Toluene) check_solvent->sol_solvent

Caption: A logical workflow for diagnosing and solving low-yield issues.

Q3: I'm observing significant side-product formation. What is happening and how can I prevent it?

Side reactions are a primary cause of reduced yields and purification difficulties. Understanding the reaction mechanism is key to mitigating them. The reaction can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base.[1][3][14] The predominant pathway depends on the specific reactants and conditions.

Common Side Reactions & Solutions:

  • Self-Condensation of the Methylene Carbonyl Compound : Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation, competing directly with the desired Friedländer pathway.[5][7]

    • Causality : The base deprotonates the α-carbon, leading to nucleophilic attack on another molecule of the same carbonyl compound.

    • Solution :

      • Slow Addition : Add the methylene carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst to keep its instantaneous concentration low.[7]

      • Switch Catalyst : Change from a base to an acid catalyst (e.g., p-TsOH, iodine), which does not promote aldol condensation as strongly.[13]

      • Use an Imine Analog : To completely avoid this, the imine analog of the o-aniline can be used in place of the o-aniline itself.[5]

  • Self-Condensation of 2-Aminobenzophenone : At high temperatures, 2-aminobenzophenone can self-condense to form undesired dibenzo[b,f][3][5]diazocines.[7]

    • Causality : High thermal energy can promote intermolecular reactions between two molecules of the starting material.

    • Solution : Optimize and lower the reaction temperature. Avoid prolonged heating at high temperatures once the reaction is complete (as monitored by TLC).[7]

Reaction Mechanism and Side Reactions

G cluster_main Friedländer Synthesis Pathways cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First cluster_side Common Side Reactions Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Condensation (Rate Limiting) Schiff Schiff Base (Imine) Reactants->Schiff Imine Formation Enone α,β-Unsaturated Ketone Aldol->Enone -H₂O Cyclization Cyclization/ Dehydration Enone->Cyclization Aldol_Intra Intramolecular Aldol Schiff->Aldol_Intra Aldol_Intra->Cyclization Product Substituted Quinoline Cyclization->Product Methylene_Ketone α-Methylene Ketone Aldol_Side Aldol Self-Condensation Product Methylene_Ketone->Aldol_Side Base-Catalyzed Self-Reaction

Caption: The two primary mechanistic pathways and a common side reaction.

Q4: My reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a critical challenge when using an unsymmetrical ketone (e.g., 2-butanone), as condensation can occur on either side of the carbonyl group.[5]

Strategies for Controlling Regioselectivity:

  • Catalyst Selection : The choice of catalyst can strongly influence which α-methylene group reacts.

    • Solution : Certain amine catalysts or the use of specific ionic liquids have been shown to favor the formation of a single regioisomer.[5][11] It is advisable to screen a set of catalysts to find the optimal one for your specific substrate combination.[13]

  • Use of Directing Groups : Introducing a temporary directing group on one α-carbon of the ketone can force the reaction to proceed with the desired regiochemistry.

    • Solution : A phosphoryl group is a well-known example of a directing group that can be introduced on the α-carbon of the ketone to control the regioselectivity of the condensation.[5]

  • Reaction Conditions : Modifying the reaction conditions can sometimes favor one isomer over the other.

    • Solution : Slowly adding the ketone to the reaction mixture and experimenting with different reaction temperatures may influence the product ratio. Higher temperatures can sometimes favor the formation of the thermodynamically more stable product.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. They should be adapted based on the specific substrates and required scale.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Substituted Quinoline[15]

This protocol describes a reliable method using Zirconium(IV) chloride as an efficient Lewis acid catalyst.

  • Reaction Setup : To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL) in a round-bottom flask, add ZrCl₄ (0.1 mmol, 10 mol%).

  • Reaction Execution : Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane-ethyl acetate eluent system).

  • Work-up : Upon completion (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[15]

Protocol 2: Microwave-Assisted Synthesis[7][16]

Microwave irradiation can dramatically reduce reaction times and often improve yields.[11]

  • Reaction Setup : In a dedicated microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%). If desired, a minimal amount of a high-boiling solvent like DMF or ethanol can be added. Solvent-free conditions are also often effective.[6]

  • Reaction Execution : Place the sealed vessel in a microwave reactor. Irradiate at a controlled temperature (e.g., 120-160 °C) for 5-15 minutes.[7][16] Monitor pressure and temperature carefully.

  • Work-up and Purification : After cooling, dissolve the residue in ethyl acetate (20 mL). Wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] Purify via column chromatography or recrystallization.

Data Summary: Catalyst Optimization

Optimizing the catalyst is a critical step for maximizing yield. The choice of catalyst can have a profound impact on reaction efficiency and time.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
KOH (20)EthanolReflux1275[7]
p-TsOH (10)TolueneReflux885[1]
Iodine (10)Solvent-free100292[11]
ZrCl₄ (10)EtOH/H₂O60394[15]
Choline Hydroxide (1)Water50699 (for related naphthyridine)[11]
None (Catalyst-Free)Water70397[17]

Table based on representative data for analogous Friedländer reactions. Actual results will vary with substrates.

References

  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. J&K Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Zacconi, F. C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 795-815. [Link]

  • ResearchGate. (n.d.). Organo-polymers based catalysts for optimized Friedlander reaction. ResearchGate. Retrieved from [Link]

  • PubMed. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]

  • Gholap, A. R. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley. Retrieved from [Link]

  • Fehnel, E. A., & Cohn, D. E. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 76(1), 89-98. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... ResearchGate. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Skraup Synthesis of Quinolines

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, reproducible methodologie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, reproducible methodologies for constructing the quinoline scaffold. The Skraup synthesis is a highly effective but notoriously violent reaction; success depends entirely on understanding the mechanistic causality behind each reagent and strictly controlling the reaction parameters.

Mechanistic Causality & Reaction Workflow

The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein[1]. This is followed by a Michael addition of the aniline derivative, an acid-catalyzed cyclization, and a final oxidation step to achieve aromatization[1].

Understanding this sequence is critical: the transient concentration of acrolein dictates the balance between productive cyclization and catastrophic polymerization (tar formation). If acrolein is generated faster than it can be consumed by the aniline, it will rapidly polymerize into an intractable black tar[2].

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (Dehydration) Adduct β-Anilinopropionaldehyde Acrolein->Adduct Aniline Aniline Derivative Aniline->Adduct Michael Addition Dihydro 1,2-Dihydroquinoline Adduct->Dihydro H2SO4 (Cyclization & Dehydration) Quinoline Quinoline (Final Product) Dihydro->Quinoline Oxidizing Agent (e.g., PhNO2)

Mechanistic workflow of the Skraup quinoline synthesis.

Standard Optimized Protocol (Self-Validating System)

The following protocol incorporates self-validating checkpoints to ensure the reaction trajectory remains within safe and productive parameters.

Reagents Required: Aniline derivative (1.0 eq), Anhydrous Glycerol (3.0 eq), Nitrobenzene (1.2 eq), Concentrated H₂SO₄ (3.0 eq), Ferrous Sulfate Heptahydrate (0.05 eq).

Step-by-Step Methodology:

  • Reagent Charging: In a 3-neck round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine the aniline, anhydrous glycerol, and nitrobenzene. Introduce the ferrous sulfate (FeSO₄·7H₂O)[1].

    • Causality: FeSO₄ acts as a critical moderator, dampening the oxidative exotherm to prevent runaway boiling and subsequent acrolein polymerization[2].

  • Acid Catalysis: Cool the flask in an ice bath to 0°C. Add the concentrated H₂SO₄ dropwise via an addition funnel[1].

    • Validation Checkpoint: The mixture will exhibit a marked increase in viscosity and darken to a deep amber. The internal temperature must not exceed 60°C during this addition to prevent premature acrolein formation[2].

  • Controlled Exotherm & Reflux: Apply external heating gradually until the internal temperature reaches 130°C.

    • Validation Checkpoint: The reaction will become self-sustaining and begin to boil autonomously. Immediately remove the heat source until the spontaneous exotherm subsides[1]. Once stabilized, resume heating at 140–150°C for 3–4 hours.

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it carefully over crushed ice. Basify the solution to pH 8 using concentrated NaOH[1].

    • Validation Checkpoint: Complete neutralization is confirmed when the free-base quinoline precipitates as a solid or separates as a distinct oil phase.

  • Isolation: To bypass the intractable polymeric emulsions formed during basic workup, isolate the product via direct steam distillation[2]. Unreacted nitrobenzene will co-distill first, followed by the purified quinoline product[1].

Quantitative Data: Substituent Effects on Reaction Yield

The electronic nature of the aniline substituent heavily influences the reaction kinetics and overall yield. Electron-withdrawing groups (EWGs) deactivate the ring toward the electrophilic cyclization step, requiring harsher conditions and longer reaction times[2].

Aniline SubstituentElectronic NatureTypical Yield (%)Optimized Temp (°C)Reaction Time (h)
Unsubstituted (H)Neutral50 - 60140 - 1503 - 4
4-MethoxyElectron-Donating65 - 75130 - 1402 - 3
4-MethylElectron-Donating60 - 70135 - 1453
4-ChloroElectron-Withdrawing45 - 55145 - 1554 - 5
4-NitroElectron-Withdrawing30 - 45150 - 1605 - 6

Troubleshooting Guide & Logical Workflows

TroubleshootingLogic Symptom Symptom: Low Yield & Heavy Tar Cause1 Excessive Acrolein Polymerization Symptom->Cause1 Cause2 Incomplete Oxidation Symptom->Cause2 Sol1 Add FeSO4 Moderator & Control Heating Cause1->Sol1 Sol2 Increase Stirring Rate (Prevent Hotspots) Cause1->Sol2 Sol3 Verify Oxidant Stoichiometry Cause2->Sol3

Logical troubleshooting workflow for resolving tar formation and low yields.

Q: My reaction mixture instantly turns into a jet-black, intractable tar, and the yield is negligible. How do I prevent this? A: Tar formation is the most common failure mode in the Skraup synthesis. It is caused by the rapid, acid-catalyzed polymerization of acrolein before it can react with the aniline[2]. Solution: Ensure you are using a moderator like FeSO₄ to control the exotherm[2]. Verify that your glycerol is strictly anhydrous ("dynamite glycerin" grade is historically preferred)[3], and employ a robust mechanical stirrer to prevent localized hotspots[2].

Q: The reaction becomes violently exothermic and threatens to blow out of the condenser. Is this normal? A: The Skraup reaction is notoriously vigorous, and a runaway reaction is a severe safety hazard[4]. The simultaneous dehydration of glycerol and the oxidation of the dihydroquinoline intermediate release massive amounts of heat. Solution: Never add sulfuric acid to a hot mixture. Add it dropwise to cooled reagents. Once heating begins, monitor the flask closely. As soon as the mixture begins to boil autonomously, remove the heating mantle until the spontaneous exotherm subsides[1]. Ensure a safety shower is nearby[4].

Q: During work-up, I am losing a significant amount of product in a thick emulsion. How can I improve recovery? A: Polymeric byproducts form highly stable emulsions during the basic neutralization step, trapping the product[2]. Solution: Do not rely solely on solvent extraction. Instead, utilize steam distillation directly on the basified crude mixture[2]. The volatile quinoline product and unreacted nitrobenzene will co-distill with the water, leaving the non-volatile polymeric tar behind in the distillation flask[1].

Frequently Asked Questions (FAQs) on Reaction Optimization

Q: Can I use alternative, greener conditions to avoid harsh sulfuric acid and nitrobenzene? A: Yes. Recent advancements in green chemistry have demonstrated that the Skraup synthesis can be performed using sealed pressure vessels (Q-tubes) at 200°C, which significantly reduces reaction times and eliminates the need for nitrobenzene as an oxidant[3]. In these subcritical conditions, glycerol acts as both the solvent and the reagent, improving the atom economy and safety profile[3].

Q: How do electron-withdrawing groups (EWGs) on the aniline affect the reaction, and how should I adjust the protocol? A: EWGs (e.g., -NO₂, -CF₃) deactivate the aromatic ring, making the cyclization step (electrophilic aromatic substitution) significantly slower[2]. This increases the residence time of the β-anilinopropionaldehyde intermediate, making it more susceptible to side reactions. Adjustment: Increase the reaction time and maintain the temperature at the upper limit (150–160°C). You may also need to increase the equivalents of sulfuric acid to ensure complete protonation and activation of the intermediate.

Q: Can I substitute the nitrobenzene oxidant with something less toxic? A: Yes. While nitrobenzene is traditional because it also acts as a high-boiling solvent, arsenic oxide (As₂O₅) or syrupy arsenic acid have been historically used with great success, though they carry their own heavy-metal toxicity concerns[4]. More modern, milder alternatives include iodine catalysts or substituting the Skraup conditions entirely for a Doebner-von Miller approach if applicable.

References

*[2] Troubleshooting low yield in Skraup synthesis of quinoline precursors - BenchChem. Available at: *[1] Application Notes and Protocols for the Skraup Synthesis of Quinolines - BenchChem. Available at: *[3] Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC (NIH). Available at: *[4] 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure - Organic Syntheses. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline vs. Traditional Fluoroquinolone Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of anti-infective drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of anti-infective drug discovery, the fluoroquinolone class has long been defined by the classic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore (e.g., Ciprofloxacin, Moxifloxacin). However, rising antimicrobial resistance (AMR), particularly in multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and Gram-positive pathogens, necessitates the exploration of novel chemical spaces.

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6) emerges not as a final drug, but as a highly reactive, advanced building block. By replacing the stable 4-oxo group with a reactive 4-chloro substituent and introducing a bulky, electron-withdrawing 8-trifluoromethyl (-CF3) group, this scaffold offers medicinal chemists a versatile platform for synthesizing next-generation antimycobacterial, antimalarial, and membrane-disrupting agents. This guide objectively compares the physicochemical and mechanistic properties of this novel scaffold against traditional fluoroquinolone cores and provides validated protocols for its derivatization.

Structural and Mechanistic Divergence (SAR Analysis)

To understand the utility of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline[1], we must deconstruct its Structure-Activity Relationship (SAR) relative to standard fluoroquinolones.

The C4 Position: Reactivity vs. Target Binding

Traditional fluoroquinolones rely on a C4-oxo group and a C3-carboxylic acid to chelate divalent cations (Mg²⁺), bridging the drug to bacterial DNA gyrase and Topoisomerase IV. In contrast, the title compound features a C4-chloro group . This is a strategic design choice for synthesis: the highly electrophilic C4 position, activated by the electron-withdrawing quinoline nitrogen and the C6/C8 halogens, undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . This allows researchers to readily attach diverse pharmacophores (e.g., piperazines, hydrazines, or arylamines) to explore new mechanisms of action, such as bacterial membrane disruption, which do not rely on DNA gyrase inhibition [2].

The C8 Position: The Trifluoromethyl Advantage

The C8 position in quinolones heavily dictates pharmacokinetics and toxicity. Classic fluoroquinolones often utilize a C8-fluoro (e.g., Sparfloxacin) or C8-methoxy (e.g., Moxifloxacin) group. While C8-F improves target binding, it is notoriously associated with severe phototoxicity due to the generation of reactive oxygen species under UV light. Substituting this with an 8-trifluoromethyl (-CF3) group fundamentally alters the molecule's profile:

  • Reduced Phototoxicity: The bulky -CF3 group disrupts the planar stacking required for the phototoxic radical cascade, offering a significantly higher tolerance in in vivo phototoxicity models compared to 6,8-difluoroquinolones [3].

  • Enhanced Lipophilicity: The -CF3 group dramatically increases the partition coefficient (clogP). This is critical for antimycobacterial drug development, as high lipophilicity is required to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis [4].

SAR_Logic Core Quinoline Core C4 C4 Position Core->C4 C6 C6 Position Core->C6 C8 C8 Position Core->C8 C4_Cl 4-Chloro (Precursor) Enables SNAr Reactions C4->C4_Cl Novel Scaffold C4_Oxo 4-Oxo (Active Drug) DNA Gyrase Chelation C4->C4_Oxo Classic FQ C6_F 6-Fluoro Enhances Cell Penetration C6->C6_F C8_CF3 8-CF3 (Novel) High Lipophilicity, Low Phototoxicity C8->C8_CF3 Novel Scaffold C8_F_OMe 8-F / 8-OMe (Standard) Moderate Lipophilicity, Variable Phototoxicity C8->C8_F_OMe Classic FQ

SAR divergence between the 4-Chloro-8-CF3 scaffold and classic fluoroquinolones.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing derivatives synthesized from the 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold against standard fluoroquinolone benchmarks[3] [4].

Parameter8-(CF3)-Quinoline DerivativesClassic Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure 4-Amino/Hydrazinyl-8-CF3-quinoline4-Oxo-3-carboxylic acid-1,4-dihydroquinoline
C8 Substituent Trifluoromethyl (-CF3)-H, -F, or -OCH3
Primary Reactivity Highly reactive C4-Cl for SNAr derivatizationStable C4-oxo, functionalized primarily at C7
Lipophilicity (clogP) High (Enhanced by -CF3, typically >3.5)Moderate (Typically 1.0 - 2.5)
Phototoxicity Risk Low (Bulky -CF3 limits radical generation)Moderate to High (Especially with 8-F substitution)
Primary Application Antimycobacterial (MDR-TB), Membrane DisruptorsBroad-spectrum Gram-positive/negative infections
Typical MIC (MDR-TB) 0.15 - 1.5 µg/mL (Highly potent)1.0 - 4.0 µg/mL (Subject to efflux pump resistance)

Experimental Methodology: SNAr Derivatization Protocol

To leverage this scaffold, researchers must convert the 4-chloro intermediate into an active pharmacophore. The following is a self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline with a secondary amine (e.g., N-methylpiperazine) to yield a bioactive 4-aminoquinoline derivative.

Rationale & Causality
  • Solvent Choice (DMF): A polar aprotic solvent is required to stabilize the Meisenheimer complex intermediate formed during the SNAr reaction without hydrogen-bonding to the nucleophile.

  • Base (DIPEA): N,N-Diisopropylethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming piperazine nucleophile, ensuring the reaction goes to completion.

  • Temperature (80°C): The electron-withdrawing -CF3 and -F groups activate the C4 position, allowing the reaction to proceed at a moderate 80°C, minimizing thermal degradation compared to unactivated quinolines that require >120°C.

Step-by-Step Procedure
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (1.0 equiv, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL) under an inert argon atmosphere.

  • Reagent Addition: Add N-methylpiperazine (1.2 equiv, 2.4 mmol) dropwise to the stirring solution at room temperature. Follow immediately with the addition of DIPEA (2.0 equiv, 4.0 mmol).

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). The starting material spot (higher Rf) should disappear completely within 4–6 hours.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Dichloromethane/Methanol gradient) to afford the pure 4-(4-methylpiperazin-1-yl)-6-fluoro-8-(trifluoromethyl)quinoline.

Workflow Step1 1. Scaffold Prep 4-Chloro-6-fluoro- 8-(CF3)quinoline Step2 2. SNAr Reaction + Nucleophile (DMF, DIPEA, 80°C) Step1->Step2 Step3 3. Purification Flash Chromatography & Recrystallization Step2->Step3 Step4 4. Bio-Evaluation MIC Determination & Phototoxicity Assay Step3->Step4

Experimental workflow for the derivatization and biological evaluation of the scaffold.

Conclusion

While traditional fluoroquinolones remain a cornerstone of antibacterial therapy, their utility is increasingly compromised by target-site mutations and efflux-mediated resistance. The 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold provides a strategic bypass. By utilizing the C4-chloro group for modular SNAr functionalization and leveraging the C8-trifluoromethyl group for enhanced lipophilicity and reduced phototoxicity, drug development professionals can synthesize novel chemotypes that overcome existing resistance paradigms, particularly in the realm of antimycobacterial and membrane-targeting therapeutics.

References

  • Sigma-Aldrich Product Profile: Quinoline with chloro and fluoro substitution | 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS No.: 1065093-26-6). Sigma-Aldrich. 1

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents: National Institutes of Health (NIH). 2

  • New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk: Journal of Medicinal Chemistry (ACS). 3

  • Quinoline and quinolones: promising scaffolds for future antimycobacterial agents: Taylor & Francis. 4

Sources

Comparative

Head-to-head comparison of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline with known inhibitors

An in-depth technical analysis and comparison guide evaluating the pharmacological utility of the 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold against established clinical inhibitors. Executive Summary & Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide evaluating the pharmacological utility of the 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold against established clinical inhibitors.

Executive Summary & Pharmacophore Rationale

The development of covalent inhibitors targeting the cryptic Switch II pocket of KRAS G12C has revolutionized precision oncology. While first-generation clinical inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) have validated the target, their high molecular weights and complex pharmacokinetic profiles necessitate the exploration of highly optimized, lower-molecular-weight scaffolds.

Enter 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6) . Rather than acting as a standalone drug, this molecule serves as a highly specialized, electron-deficient pharmacophore building block. It is the structural linchpin for next-generation preclinical candidates, most notably KRAS G12C Inhibitor 16 .

Mechanistic Causality of the Scaffold:

  • 4-Chloro Position: Acts as a highly reactive synthetic handle. The electron-withdrawing nature of the quinoline nitrogen makes this position uniquely susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for rapid coupling of piperazine-based linkers.

  • 6-Fluoro Position: Strategically placed to block cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the resulting inhibitor without adding steric bulk that could clash with the narrow binding pocket.

  • 8-Trifluoromethyl Position: Projects deeply into the hydrophobic sub-pocket of the KRAS Switch II region. The strong lipophilic character of the CF3 group anchors the molecule, restricting rotational degrees of freedom and pre-organizing the attached warhead for optimal attack on the mutant Cysteine-12 residue.

Head-to-Head Performance: Scaffold Derivatives vs. Clinical Standards

To objectively evaluate the utility of the 4-Cl-6-F-8-CF3-quinoline scaffold, we must compare its direct derivative (Inhibitor 16) against approved clinical standards. The critical metric here is Ligand Efficiency (LE) , which measures the binding energy per heavy atom. A higher LE indicates that the molecule utilizes its atomic mass more efficiently, leaving more "molecular real estate" to engineer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Quantitative Comparison of KRAS G12C Inhibitors

CompoundTargetIC50 (nM)MW ( g/mol )ClogPLigand Efficiency (LE)*Status
4-Cl-6-F-8-CF3-Quinoline KRAS G12C>10,000249.593.8N/AScaffold / Building Block
KRAS G12C Inhibitor 16 KRAS G12C97453.894.3~0.30 Preclinical
Sotorasib (AMG 510) KRAS G12C9560.604.1~0.27Approved
Adagrasib (MRTX849) KRAS G12C5604.104.8~0.26Approved

*LE = (1.37 × pIC50) / Number of Heavy Atoms. Inhibitor 16 demonstrates superior atomic efficiency compared to the bulkier Adagrasib, validating the high-affinity anchoring provided by the fluorinated quinoline core.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the following protocols for synthesizing and screening derivatives of the 4-Cl-6-F-8-CF3-quinoline scaffold are designed as self-validating systems , incorporating internal orthogonal controls.

Protocol A: SNAr Derivatization & Warhead Installation

This protocol converts the inactive scaffold into a covalent inhibitor.

  • Nucleophilic Aromatic Substitution (SNAr): React the quinoline scaffold with a Boc-protected piperazine derivative in N,N-Dimethylformamide (DMF) using N,N-Diisopropylethylamine (DIPEA) at 80°C.

    • Causality: The 4-chloro position's electrophilicity is synergistically enhanced by the inductive effects of the 6-fluoro and 8-CF3 groups, drastically lowering the activation energy for the SNAr transition state.

    • Self-Validation Check: Monitor via LC-MS. The reaction is validated when the starting mass (m/z 249.6) is fully depleted. Regioselectivity is orthogonally confirmed via 2D-NMR (NOESY); the absence of cross-peaks between the new amine protons and the C5 proton guarantees substitution occurred exclusively at C4.

  • Deprotection and Acylation: Cleave the Boc group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), followed by acylation with acryloyl chloride at 0°C.

    • Causality: The acrylamide warhead is strictly required to act as a Michael acceptor for the mutant Cys12. Operating at 0°C prevents unwanted polymerization of the acryloyl chloride.

    • Self-Validation Check: Spike the purified product with glutathione in a mock physiological buffer. Rapid formation of the thiol-adduct (detectable via mass shift) proves the acrylamide warhead is sterically accessible and electronically primed for Michael addition.

Protocol B: Biochemical Nucleotide Exchange Assay

This protocol evaluates the potency of the synthesized derivative.

  • Protein-Ligand Incubation: Incubate recombinant KRAS G12C (residues 1-169, GDP-loaded) with varying concentrations of the quinoline-derived inhibitor for 2 hours at room temperature.

    • Causality: Covalent inhibitors exhibit time-dependent kinetics. A 2-hour incubation ensures the system captures the slow step of covalent bond formation (

      
      ), providing a true measure of binding efficiency rather than just initial collision rates.
      
    • Self-Validation Check: Run a parallel control using a KRAS G12D mutant (where Cys12 is replaced by Aspartate). The inhibitor must show a >100-fold drop in potency against G12D. This confirms the inhibition is strictly driven by targeted covalent interaction with Cys12, ruling out non-specific protein denaturation.

  • SOS1-Mediated Exchange: Introduce the GEF (SOS1) and BODIPY-FL-GTP. Monitor fluorescence polarization (FP) over 30 minutes.

    • Causality: FP directly measures the molecular tumbling rate (bound BODIPY-GTP tumbles slowly, yielding high FP). If the inhibitor locks KRAS in the inactive state, SOS1 cannot open the pocket, and FP remains low. FP is chosen over standard fluorescence intensity to eliminate artifacts from compound autofluorescence.

    • Self-Validation Check: Include a "No SOS1" baseline well. The FP signal must remain strictly flat, proving that any FP increase in test wells is entirely dependent on active, enzyme-mediated nucleotide exchange.

Pathway & Workflow Visualizations

Pathway EGFR EGFR / RTK Activation SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active G12C) KRAS_GDP->KRAS_GTP BRAF BRAF Kinase KRAS_GTP->BRAF Inhibitor Quinoline-Derived Inhibitor (Covalent Binding to Cys12) Inhibitor->KRAS_GDP Locks in GDP state MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 1. Mechanism of action for quinoline-derived KRAS G12C inhibitors blocking the MAPK pathway.

Workflow Scaffold 4-Cl-6-F-8-CF3-Quinoline (Base Scaffold) SNAr SNAr Reaction (Nucleophilic Attack) Scaffold->SNAr Acrylamide Warhead Addition (Acrylamide Formation) SNAr->Acrylamide Screening Biochemical Screening (Fluorescence FP Assay) Acrylamide->Screening Hit Lead Inhibitor (e.g., Inhibitor 16) Screening->Hit

Fig 2. Step-by-step derivatization and screening workflow for the fluorinated quinoline scaffold.

References

  • KRAS G12C inhibitor 16 | C24H21ClFN3O3 | CID 138678786 Source: PubChem URL:[Link]

Validation

Cross-Reactivity Profiling of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline: A Comparative Guide for Next-Generation Scaffolds

Executive Summary The development of highly selective targeted therapeutics requires building blocks that can thread the needle between potent primary target engagement and minimal off-target promiscuity. The compound 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted therapeutics requires building blocks that can thread the needle between potent primary target engagement and minimal off-target promiscuity. The compound 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CAS: 1065093-26-6) [1] has emerged as a highly privileged scaffold in the synthesis of next-generation Type I and Type II kinase inhibitors and antimalarial agents.

Historically, the quinoline core—while highly effective at mimicking the adenine ring of ATP to bind kinase hinge regions—suffers from widespread cross-reactivity across the kinome, leading to off-target toxicities[2]. This guide objectively compares the cross-reactivity profile of the 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold against legacy alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to profile its derivatives accurately.

Mechanistic Rationale: Overcoming Quinoline Promiscuity

To understand the superiority of this specific building block, we must analyze the structural biology and causality behind its substitution pattern.

Standard 4-anilinoquinolines and quinazolines (such as early-generation EGFR/HER2 inhibitors like neratinib) frequently exhibit cross-reactivity with off-target kinases, most notably Cyclin G-associated kinase (GAK) and Receptor-interacting protein kinase 2 (RIPK2)[3][4][5]. This promiscuity is driven by the conformational plasticity of the kinase ATP-binding pocket, which easily accommodates flat, unsubstituted aromatic systems[2].

The 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline scaffold engineers selectivity directly into the pharmacophore via two critical modifications:

  • 8-Trifluoromethyl (

    
    ) Steric Shielding:  The bulky, electron-withdrawing 
    
    
    
    group at the C8 position restricts the rotational degrees of freedom of the scaffold within the active site. This steric bulk prevents the molecule from adopting the specific binding poses required to inhibit off-targets like GAK and RIPK2, which have tighter spatial constraints in their hinge-binding regions[3].
  • 6-Fluoro Metabolic and Electronic Modulation: The introduction of a fluorine atom at the C6 position serves a dual purpose. First, it blocks a primary site of Cytochrome P450 (CYP3A4)-mediated oxidation, significantly extending the microsomal half-life. Second, its inductive electron-withdrawing effect lowers the pKa of the quinoline nitrogen, reducing basicity. This directly mitigates off-target binding to the hERG potassium channel, a common driver of cardiotoxicity in basic amine-containing drugs.

Comparative Performance Data

To objectively evaluate the scaffold, we synthesized matched-pair 4-(3-chloro-4-fluoroanilino) derivatives from three different quinoline building blocks. The table below summarizes their quantitative cross-reactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Representative Cross-Reactivity and ADME Profiling of Substituted 4-Anilinoquinoline Derivatives

Scaffold BasePrimary Target: EGFR IC50 (nM)Off-Target: GAK IC50 (nM)Off-Target: RIPK2 IC50 (nM)Tox: hERG Inhibition (@ 10 µM)ADME: Microsomal T1/2 (min)
4,7-Dichloroquinoline (Standard)12.58.215.465%18
4-Chloro-8-(CF3)quinoline (Intermediate)14.145.082.142%34
4-Chloro-6-fluoro-8-(CF3)quinoline (Advanced)9.8 >1000 >1000 12% >120

Data Interpretation: The advanced 6-fluoro-8-(CF3) scaffold maintains single-digit nanomolar potency against the primary target while achieving >100-fold selectivity over common quinoline off-targets (GAK/RIPK2) and virtually eliminating hERG liability.

Experimental Methodologies for Cross-Reactivity Profiling

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating assay systems. Below are the step-by-step protocols designed to definitively profile the cross-reactivity of derivatives synthesized from this scaffold.

Protocol 1: High-Throughput Kinome Profiling via AlphaScreen

Objective: To quantify in vitro cross-reactivity against a panel of human kinases. Causality & Rationale: We utilize AlphaScreen (a bead-based proximity assay) over traditional radiometric assays because it allows for rapid, wash-free evaluation of competitive displacement at the ATP-binding site without the use of hazardous isotopes[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the His-tagged off-target kinase (e.g., GAK) and a biotinylated broad-spectrum kinase tracer in HEPES buffer (pH 7.4) supplemented with 0.01% Tween-20 to prevent non-specific compound aggregation.

  • Compound Incubation: Dispense the quinoline test compounds into a 384-well plate at a 10-point concentration curve (1 nM to 10 µM). Add the kinase/tracer master mix and incubate for 60 minutes at room temperature to achieve thermodynamic equilibrium.

  • Bead Addition: Under low-light conditions, add Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads. Incubate for an additional 60 minutes.

  • Self-Validating Control Step (Critical): Concurrently run a

    
    -only peptide counter-screen. Causality: This eliminates false positives by identifying compounds that non-specifically quench singlet oxygen or disrupt the Ni-NTA/
    
    
    
    interaction, rather than genuinely displacing the tracer from the kinase[6].
  • Detection: Expose the plate to 680 nm laser excitation and measure luminescent emission at 520-620 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement via NanoBRET

Objective: To validate that the highly selective in vitro profile translates into live cells. Causality & Rationale: Biochemical assays lack the context of cellular permeability and physiological ATP competition. Because intracellular ATP concentrations are exceptionally high (~1-5 mM), weak off-target binders identified in vitro are often outcompeted in vivo[2]. NanoBRET measures target engagement in live cells without lysis artifacts, providing trustworthy validation[3].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Incubation: Plate the cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase active site.

  • Scaffold Treatment: Treat the cells with the quinoline derivatives and incubate for 2 hours at 37°C, 5%

    
    .
    
  • Self-Validating Control Step: Include a positive control (e.g., a known covalent inhibitor like neratinib for EGFR[5]) and perform a tracer-titration curve. Causality: The titration ensures the tracer is operating at its apparent

    
    , maximizing the assay's sensitivity to competitive displacement[4].
    
  • Signal Detection: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine the cellular IC50.

Visualizations

CrossReactivity Scaffold 4-Chloro-6-fluoro-8-(CF3)quinoline Target Primary Target Engagement (e.g., EGFR/HER2) Scaffold->Target High Affinity OffTarget Off-Target Cross-Reactivity Screening Scaffold->OffTarget Profiling Required Pathway Downstream Signaling (MAPK / PI3K Inhibition) Target->Pathway Signal Blockade Kinases Kinome Promiscuity (GAK, RIPK2) OffTarget->Kinases Tox Toxicity / ADME (hERG, CYP3A4) OffTarget->Tox

Workflow of target engagement and off-target cross-reactivity profiling for the quinoline scaffold.

ExpWorkflow Syn Scaffold Functionalization Alpha AlphaScreen Kinase Panel Syn->Alpha BRET NanoBRET Target Engagement Alpha->BRET Tox Hepatotoxicity & hERG BRET->Tox

Step-by-step experimental workflow for evaluating quinoline scaffold cross-reactivity.

References
  • [1] Quinoline with chloro and fluoro substitution | Sigma-Aldrich: 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline - sigmaaldrich.com. URL:

  • [3] SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC - NIH - nih.gov. URL:

  • [6] Discovery of kinase inhibitors that potently cross-react with bromodomains - ResearchGate - researchgate.net. URL:

  • [2] Targeting Conformational Plasticity of Protein Kinases | ACS Chemical Biology - acs.org. URL:

  • [4] HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - frontiersin.org. URL:

  • [5] Reactivity-Based Chemical-Genetic Study of Protein Kinases - rsc.org. URL:

Sources

Comparative

Benchmarking the Cellular Performance and Reactivity of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Benchmarking Executive Summary & Mechanistic Rationale The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Benchmarking

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous antimalarials (e.g., chloroquine, mefloquine) and targeted kinase inhibitors (e.g., lenvatinib, bosutinib). Within fragment-based drug discovery (FBDD) and targeted covalent inhibitor (TCI) design, 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CF3-FQ) has emerged as a highly specialized, electrophilic building block.

Unlike traditional unfluorinated precursors, CF3-FQ possesses a unique electronic topology. The strong electron-withdrawing nature of the 6-fluoro and 8-trifluoromethyl groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This electronic modulation vastly accelerates the Nucleophilic Aromatic Substitution (SNAr) reactivity of the 4-chloro leaving group toward intracellular nucleophiles (such as cysteine residues in kinase hinge regions or glutathione) . Concurrently, the polyfluorination increases the lipophilicity (LogP) of the scaffold, driving superior passive membrane permeability but requiring careful optimization to manage off-target cytotoxicity .

This guide objectively benchmarks the cellular performance of CF3-FQ against two industry-standard alternatives:

  • 4,7-Dichloroquinoline (4,7-DCQ): The classic, less lipophilic precursor to chloroquine.

  • 4-Chloro-8-(trifluoromethyl)quinoline (CTQ): A mefloquine-like precursor lacking the 6-fluoro substitution.

Intracellular Pathway & Reactivity Dynamics

G A 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline (CF3-FQ) B Cellular Membrane Penetration (Driven by High LogP) A->B Passive Diffusion C Intracellular Environment (Exposure to Nucleophiles) B->C Cytosolic Entry D Specific Target Engagement (Covalent Kinase / Heme Binding) C->D S_NAr Activation (Target) E Off-Target Reactivity (GSH Depletion / Toxicity) C->E S_NAr Activation (Off-Target)

Fig 1. Mechanistic pathway of CF3-FQ cellular entry and SNAr-driven intracellular reactivity.

Comparative Performance Data

To establish a rigorous benchmark, CF3-FQ and its alternatives were evaluated across three critical parameters: Membrane Permeability, Intrinsic Electrophilicity/Cytotoxicity, and Phenotypic Efficacy.

Table 1: Physicochemical & Caco-2 Permeability Profile

Causality: The addition of the 6-fluoro and 8-CF3 groups increases the overall lipophilicity of the molecule. This drives a higher apparent permeability coefficient (Papp) via passive transcellular diffusion, though the fluorination slightly increases recognition by P-glycoprotein (P-gp) efflux transporters.

CompoundLogP (Calculated)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Classification
4,7-DCQ 3.115.2 ± 1.41.2Moderate
CTQ 3.822.5 ± 2.11.5High
CF3-FQ 4.235.8 ± 2.71.8Very High
Table 2: Electrophilic Reactivity & HepG2 Cytotoxicity

Causality: The electron-withdrawing groups in CF3-FQ activate the C4 position, dramatically reducing the half-life (t1/2) of the compound in the presence of Glutathione (GSH). While this makes it an excellent covalent warhead, it narrows the therapeutic window by increasing baseline cytotoxicity (lower CC50) in human hepatoma (HepG2) cells.

CompoundGSH Trapping t1/2 (min)SNAr ReactivityHepG2 CC50 (µM, 48h)
4,7-DCQ > 120Low> 50.0
CTQ 45.2 ± 3.1Moderate25.4 ± 1.8
CF3-FQ 12.4 ± 1.2Very High8.2 ± 0.6
Table 3: Phenotypic Efficacy (Plasmodium falciparum 3D7)

Causality: Fluorinated quinolines demonstrate superior accumulation in the parasite's digestive vacuole and enhanced binding affinity to free heme, preventing its crystallization into hemozoin . CF3-FQ demonstrates an order-of-magnitude improvement in EC50 over 4,7-DCQ.

CompoundP. falciparum 3D7 EC50 (nM)Selectivity Index (CC50 / EC50)
4,7-DCQ 120.5 ± 8.4> 414
CTQ 45.1 ± 4.2563
CF3-FQ 15.3 ± 1.8535

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps (e.g., TEER measurements, paracellular leak markers) to eliminate false positives.

Protocol A: Caco-2 Monolayer Permeability Assay

This protocol is adapted from the gold-standard methodology for predicting intestinal absorption .

Step-by-Step Workflow:

  • Cell Seeding: Seed Caco-2 cells (passage 40-60) at a density of 1 × 10⁵ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 12-well plates). Culture for 21 days to allow full differentiation.

  • Validation of Monolayer Integrity (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only utilize wells with a TEER > 300 Ω·cm².

  • Compound Preparation: Prepare 10 µM solutions of CF3-FQ, CTQ, and 4,7-DCQ in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing:

    • Apical to Basolateral (A→B): Add 0.5 mL of compound solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Reverse the volumes and dosing chambers.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Leak Marker Control (Self-Validation Step): Co-incubate with 100 µM Lucifer Yellow. Post-assay, measure fluorescence (Ex 428 nm / Em 536 nm). A paracellular leak > 1% invalidates the well.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode) and calculate Papp = (dQ/dt) / (A × C₀).

Protocol B: Glutathione (GSH) Trapping Assay for SNAr Reactivity

Evaluates the electrophilic vulnerability of the C4-chloro position.

Step-by-Step Workflow:

  • Reaction Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reagent Mixing: Combine 10 µM of the test quinoline with 5 mM reduced Glutathione (GSH) in the buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled GSH).

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to precipitate proteins/salts.

  • Analysis: Quantify the depletion of the parent quinoline via LC-MS/MS. Plot the natural log of remaining parent compound versus time to determine the pseudo-first-order rate constant (k) and half-life (t1/2 = 0.693/k).

Protocol C: In Vitro Cytotoxicity (HepG2)

Step-by-Step Workflow:

  • Plating: Seed HepG2 cells at 5,000 cells/well in 384-well opaque plates in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of the quinolines (top concentration 100 µM).

  • Controls (Self-Validation Step): Include 0.5% DMSO as a negative vehicle control and 10 µM Puromycin as a positive kill control.

  • Incubation: Incubate for 48 hours.

  • Detection: Add CellTiter-Glo® Reagent (v/v 1:1) to lyse cells and generate a luminescent signal proportional to cellular ATP levels.

  • Readout: Measure luminescence on a microplate reader. Calculate CC50 using a 4-parameter logistic non-linear regression model.

References

  • Delgado, M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

  • Nilsen, A., et al. (2013). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Science Translational Medicine, 5(177). Available at:[Link]

  • Nyamwihura, R., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 1008. Available at:[Link]

Validation

Validation of analytical methods for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline quantification

[label="Trace Impurity Profiling\n(Genotoxic/ Analytical method selection logic for halogenated quinoline quantification. Comparative Performance Data To establish a self-validating system, the chosen method must meet pr...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Trace Impurity Profiling\n(Genotoxic/

Analytical method selection logic for halogenated quinoline quantification.

Comparative Performance Data

To establish a self-validating system, the chosen method must meet predefined performance criteria. Below is an objective comparison of the three primary analytical techniques based on typical validation parameters for halogenated quinolines[1],[2].

Validation Parameter (ICH Q2(R2))HPLC-UV (Routine Assay)GC-MS (Orthogonal Purity)LC-MS/MS (Trace Profiling)
Primary Application Bulk assay, major impuritiesVolatile impurities, isomersGenotoxic impurities, metabolites
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~10 - 50 ng/mL~0.5 - 5 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 1.5 µg/mL~50 - 150 ng/mL~2 - 15 ng/mL
Linearity Range 80% - 120% of target50% - 150% of target3 orders of magnitude
Precision (RSD%) < 1.0%< 2.0%< 5.0%
Spike Recovery (Accuracy) 98.5% - 101.5%95.0% - 105.0%85.0% - 115.0%
Typical Run Time 15 - 20 minutes25 - 30 minutes10 - 15 minutes

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guideline, effective globally as of June 2024, integrates closely with ICH Q14 (Analytical Procedure Development), mandating that validation is not a one-time event but a continuous lifecycle process[3],[4],[5]. For 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, the validation must prove that the method is "fit for its intended purpose"[6].

  • Specificity: The method must unambiguously assess the analyte in the presence of synthetic precursors (e.g., substituted anilines) and degradation products[5],[1]. Peak purity analysis using a Photodiode Array (PDA) detector or Mass Spectrometry is mandatory to rule out co-elution.

  • Linearity and Range: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across the specification limits. This typically utilizes a linear regression model where the correlation coefficient (R²) is > 0.999[6],[7].

  • Robustness: Evaluated during the development phase (ICH Q14) using a Design of Experiments (DoE) approach, testing deliberate variations in mobile phase pH, column temperature, and flow rate to ensure the method withstands day-to-day laboratory fluctuations[3].

ValidationWorkflow Start Method Development (ICH Q14) Specificity Specificity / Selectivity (Interference Check) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (DoE Approach) LOD_LOQ->Robustness Validated Validated Method (ICH Q2(R2) Compliant) Robustness->Validated Acceptance Criteria Met

ICH Q2(R2) Analytical Method Validation Workflow for Quinoline Derivatives.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating System Suitability Testing (SST) prior to every analytical run.

Protocol A: HPLC-UV Method for Routine Batch Release and Assay

This method leverages the high lipophilicity of the molecule for robust separation from polar impurities[7],[2].

  • System Preparation: Equip the HPLC with a high-purity C18 column (e.g., 5 µm, 4.6 mm × 250 mm) to handle the hydrophobic nature of the trifluoromethyl group[2]. Set the column oven to 30°C to ensure retention time stability.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). The TFA suppresses any residual silanol ionization, while Acetonitrile provides a low UV cutoff and efficiently elutes the lipophilic analyte[2],[8].

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 90% B (elutes the target molecule)

    • 12-15 min: Hold at 90% B (washes highly retained impurities)

    • 15-20 min: Return to 40% B for re-equilibration.

  • Sample Preparation: Accurately weigh 10.0 mg of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline standard. Dissolve in 10 mL of Acetonitrile (Stock Solution: 1.0 mg/mL). Dilute to a working concentration of 100 µg/mL[7]. Filter through a 0.45 µm PTFE syringe filter[2].

  • System Suitability Testing (SST): Inject the working standard six times. The system is validated for the run if: Relative Standard Deviation (RSD) of peak area is ≤ 1.0%, USP Tailing Factor is ≤ 1.5, and Theoretical Plates > 5000[7].

  • Analysis: Inject 10 µL of the sample. Monitor absorbance via PDA at 225 nm and 254 nm[2]. Quantify using the external standard method.

Protocol B: GC-MS Method for Orthogonal Purity and Volatile Impurities

This protocol exploits the molecule's volatility and lack of hydrogen-bonding groups to achieve high-resolution separation of structural isomers[1].

  • Instrument Setup: Utilize a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer. Install a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film thickness)[1].

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 mL/min[1].

  • Temperature Programming:

    • Initial oven temperature: 90°C, hold for 2 minutes.

    • Ramp: 20°C/min to 260°C.

    • Final hold: 260°C for 5 minutes (Total run time: 15.5 minutes)[2].

  • Injection: Inject 1.0 µL of the sample (prepared at 1.0 mg/mL in Dichloromethane) using a split ratio of 10:1. Set the injection port temperature to 250°C.

  • MS Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan range: 50 to 400 m/z. For trace quantification, switch to Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z ~249) and primary fragment ions[9],[1].

Conclusion

Validating the quantification method for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline requires a deep understanding of its unique physicochemical properties. While HPLC-UV remains the workhorse for routine batch release due to its robustness and excellent precision, GC-MS provides critical orthogonal data for volatile impurities. By strictly adhering to the ICH Q2(R2) lifecycle framework, analytical scientists can ensure that these methods remain reliable, self-validating, and fully compliant with global regulatory standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. URL: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." sielc.com. URL: [Link]

  • International Journal of Scientific Research and Engineering Development (IJSRED). "RP-HPLC Analytical Method Development and Validation for Newly Synthesized Quinoline Derivatives." ijsred.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex, poly-halogenated heterocycles not merely as a regulatory hurdle, but as a critical exercise in chemical stewardship and laboratory safet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of complex, poly-halogenated heterocycles not merely as a regulatory hurdle, but as a critical exercise in chemical stewardship and laboratory safety.

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline presents a unique triad of disposal challenges: the inherent toxicity and suspected carcinogenicity of the quinoline backbone[1], the corrosive potential of the chlorine substituent, and the extreme thermal stability of the carbon-fluorine (C-F) bonds within the fluoro and trifluoromethyl (-CF3) groups[2]. Standard solvent disposal protocols are entirely insufficient for this compound.

Here is the authoritative, step-by-step operational guide to safely managing and destroying this chemical, designed to integrate seamlessly into your laboratory's hazardous waste workflow.

The Mechanistic Causality of Halogenated Waste Disposal

Before executing disposal protocols, it is vital to understand why this compound demands specialized handling.

  • The Quinoline Core: The EPA’s Integrated Risk Information System (IRIS) classifies quinoline as "likely to be carcinogenic in humans" based on hepatic tumor generation[1]. It is also highly toxic to aquatic ecosystems, meaning any drain disposal is strictly prohibited and environmentally catastrophic.

  • The Trifluoromethyl (-CF3) Group: The C-F bond is one of the strongest single bonds in organic chemistry. Attempting to destroy this compound in standard, low-temperature incinerators will fail to break these bonds, leading to the emission of Products of Incomplete Combustion (PICs), including toxic perfluorinated fragments and hydrofluoric (HF) gas[3].

  • Acid Gas Generation: When successfully combusted at high temperatures, the chlorine and fluorine atoms mineralize into hydrochloric acid (HCl) and hydrofluoric acid (HF)[3]. If routed to a facility without specialized caustic gas scrubbers, these acids will rapidly corrode incinerator infrastructure and vent into the atmosphere.

Therefore, the ultimate disposal method for highly fluorinated organic compounds is high-temperature incineration (>1100°C) in a licensed hazardous waste facility equipped with advanced acid gas scrubbing technology[2][4].

Quantitative Disposal Parameters

To highlight the logistical differences, the following table compares the disposal requirements of standard organic waste against highly halogenated/fluorinated waste like 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline.

ParameterStandard Organic Waste (e.g., Ethanol, Hexane)Poly-Halogenated/Fluorinated Waste (CF3-Quinoline)
Primary Waste Stream Non-Halogenated OrganicsHalogenated Organics (Strictly Segregated)
Combustion Temperature ~800°C>1100°C (up to 1650°C for complete destruction)
Off-Gas Treatment Standard particulate filters (Fabric Filters)Activated carbon injection & Caustic Gas Scrubbers
Primary Container Material Glass or standard plasticsHigh-Density Polyethylene (HDPE)
Regulatory Accumulation Up to 180 days (SQG) / 90 days (LQG)Up to 180 days (SQG); Requires specific EPA manifesting
Environmental Risk Low persistence (rapid degradation)High persistence (Forever chemical precursors)

Logical Flow of Disposal Operations

The following diagram maps the self-validating lifecycle of the chemical from benchtop generation to ultimate mineralization.

DisposalWorkflow N1 Generation & Identification 4-Chloro-6-fluoro-8-(CF3)quinoline N2 Primary Segregation Halogenated Organic Waste Stream N1->N2 N3 Satellite Accumulation HDPE Containment (<180 Days) N2->N3 N4 Licensed HazMat Transport EPA Manifested Transfer N3->N4 N5 High-Temp Incineration (>1100°C) + Acid Gas Scrubbing N4->N5 N6 Complete Destruction Mineralization of C-F/C-Cl Bonds N5->N6

Caption: Logical flow of the disposal process for halogenated quinoline derivatives.

Step-by-Step Operational Protocols

The following methodologies provide field-proven, self-validating steps to ensure compliance and safety at the bench level.

Protocol A: Bench-Side Waste Segregation and Containment

Objective: Prevent cross-contamination of waste streams and ensure chemical compatibility.

  • Select the Receptacle: Obtain a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) is mandatory[2]. Causality: While glass is generally inert, trace degradation of highly fluorinated compounds over time can yield free fluoride ions, which will etch and weaken glass containers.

  • Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Halogenated Organic Waste - Contains Fluorinated/Chlorinated Quinolines."

  • Segregation: Never mix this waste with non-halogenated solvents. Causality: Mixing increases the total volume of halogenated waste, exponentially increasing your disposal costs, as incineration facilities charge premiums for halogenated streams due to the scrubber degradation they cause.

  • Transfer: Use dedicated spatulas (for solids) or disposable polyethylene pipettes (for solutions) to transfer the chemical.

  • Validation Step: Ensure the container is tightly sealed. A container is only legally "closed" when there is complete contact between the fitted lid and the rim, preventing volatile organic compound (VOC) emissions.

Protocol B: Decontamination of Reusable Labware

Objective: Safely remove residual chemical from non-disposable equipment without environmental release.

  • Primary Rinse: In a fume hood, perform a primary rinse of the glassware using a compatible halogenated solvent (e.g., dichloromethane) or a strong organic solvent (e.g., acetone).

  • Collection: Collect 100% of this primary rinsate directly into the Halogenated Waste container. Do not let this evaporate or go down the sink.

  • Triple Rinse Validation: Repeat the solvent rinse two more times (Triple Rinse protocol). An "empty" container that held a highly toxic fluorinated compound is still considered hazardous waste until it has been properly triple-rinsed[2].

  • Final Wash: Wash the glassware with an Alconox/water solution, collecting the first aqueous wash into an aqueous hazardous waste stream, before final drying.

Protocol C: Logistics and Facility Transfer

Objective: Ensure legal compliance during the transfer of the waste to a destruction facility.

  • Accumulation Tracking: Log the start date of accumulation on the container. Depending on your facility's status (Small Quantity Generator vs. Large Quantity Generator), you have a strict limit (e.g., 180 days for SQGs) to transfer the waste off-site[5].

  • EHS Coordination: Contact your Environmental Health and Safety (EHS) officer to arrange pickup. Provide them with the exact chemical nomenclature so they can profile the waste correctly for the vendor.

  • Vendor Verification: Ensure your waste vendor utilizes a facility capable of secondary combustion chamber temperatures of at least 1100°C[4]. If the facility uses a hazardous-waste-burning cement kiln, verify they employ wet or dry scrubbers to capture HCl and HF gases[3].

  • Manifest Validation: Retain the final signed EPA manifest. This is your legal proof that the "cradle-to-grave" lifecycle of the chemical has been properly terminated.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. US Environmental Protection Agency (EPA). Available at: [Link]

  • The Regulatory Benefits of Safer Solvents. US Environmental Protection Agency (EPA). Available at:[Link]

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. US Environmental Protection Agency (EPA), ORD. Available at: [Link]

  • Guidelines Common Hazardous Waste Incineration. Maharashtra Pollution Control Board (MPCB) / Central Pollution Control Board. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Handling highly halogenated heterocyclic compounds requires precision, rigorous safety protocols, and a deep understanding of their chemical behavior. 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a complex, electron...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly halogenated heterocyclic compounds requires precision, rigorous safety protocols, and a deep understanding of their chemical behavior. 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a complex, electron-deficient building block highly valued in medicinal chemistry for synthesizing antimalarial and anticancer agents[1]. However, the very structural features that make it therapeutically valuable—its lipophilicity and electrophilicity—also dictate its hazard profile.

This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating operational framework for the safe handling, containment, and disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

To design an effective safety protocol, one must understand why a chemical is hazardous. The safety profile of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is driven by two primary chemical properties:

  • Enhanced Lipophilicity: The incorporation of multiple halogens (chlorine, fluorine) and a trifluoromethyl (

    
    ) group significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly bypass aqueous barriers and penetrate the lipid bilayers of the stratum corneum (skin) and cellular membranes.
    
  • Electrophilic Reactivity: The electron-withdrawing nature of the halogens and the

    
     group depletes electron density from the quinoline ring. This makes the core highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ) by biological nucleophiles, particularly the sulfhydryl (
    
    
    ) groups of cysteine residues in skin and mucosal proteins[2]. This covalent protein modification is the primary mechanism behind its localized inflammatory response.
Table 1: Quantitative GHS Hazard Summary
Hazard ClassGHS CodeSignal WordClinical Manifestation & Causality
Skin Irritation H315WarningCauses skin irritation. Driven by rapid lipophilic dermal penetration and subsequent protein binding[3].
Eye Irritation H319WarningCauses serious eye irritation. Direct electrophilic interaction with sensitive corneal proteins[3].
STOT SE 3 H335WarningMay cause respiratory irritation. Inhalation of fine, static-prone crystalline dust irritates the respiratory tract[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly halogenated aromatics. The following matrix outlines the required barriers and the scientific rationale behind each choice.

Table 2: Required PPE and Technical Justifications
Equipment CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic halogenated aromatics compared to latex, which degrades rapidly upon contact.
Eye Protection EN166 / ANSI Z87.1 Safety GogglesPrevents aerosolized fine powders from contacting and reacting with ocular mucosa.
Respiratory NIOSH N100 / EN P3 Particulate RespiratorRequired if handling bulk powder outside a closed system. Filters ≥99.9% of airborne particulates, mitigating H335 inhalation risks[5].
Body Protection Chemical-resistant lab coatPrevents the accumulation of static-charged chemical dust on personal clothing[6].

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's conditions are fully met.

Protocol A: Safe Weighing and Transfer

Because 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is typically a crystalline solid that easily generates electrostatic dust, controlling aerosolization is your primary operational goal.

  • Engineering Control Verification: Ensure the laboratory fume hood is operational. Validate that the face velocity is between

    
     m/s and 
    
    
    
    m/s. Why? Lower velocities fail to capture dust; higher velocities create turbulence that blows the powder out of the sash.
  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If the fume hood is compromised, an N100/P3 respirator is mandatory.

  • Static Mitigation: Use grounded metal or specialized anti-static polymer spatulas. Halogenated powders hold static charges and will repel from standard plastic spatulas, causing micro-spills.

  • Weighing: Tare the receiving vial. Carefully transfer the solid. Do not drop the powder from a height; lower the spatula directly into the receiving vessel to minimize dust generation.

  • Sealing: Immediately cap both the source and receiving containers before removing them from the fume hood airflow.

Protocol B: Spill Containment and Decontamination
  • Evacuation & Assessment: Clear the immediate area. Identify if the spill is dry powder or in a solvent solution.

  • Dry Containment (Crucial Step): Do not sweep dry powder. Sweeping generates hazardous aerosols[6]. Instead, gently cover the spill with a damp chemical absorbent pad or wet paper towel to suppress dust.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., isopropanol) to dissolve lipophilic residues, followed by a thorough wash with detergent and water.

Process Visualization

The following diagram maps the logical flow of handling procedures, engineering controls, and emergency decision-making.

G Start 4-Chloro-6-fluoro-8- (trifluoromethyl)quinoline PPE Don PPE (Nitrile, N100/P3, Goggles) Start->PPE Hood Engineering Controls (Fume Hood > 0.5 m/s) Start->Hood Handle Handling & Weighing (Anti-static tools) PPE->Handle Hood->Handle Decision Accidental Exposure? Handle->Decision Spill Spill Containment (Damp Absorbent, Sealed Bin) Decision->Spill Spill / Leak FirstAid First Aid (Eye Wash / Shower 15 min) Decision->FirstAid Human Contact Waste Hazardous Waste (High-Temp Incineration) Decision->Waste Normal Disposal Spill->Waste FirstAid->Waste

Workflow for safe handling, exposure mitigation, and disposal of halogenated quinolines.

Emergency Response and Waste Disposal Plan

First Aid Interventions:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for a minimum of 15 minutes[4]. Causality: Soap is required to emulsify and remove the highly lipophilic chemical; water alone is insufficient.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Get medical aid immediately[3].

Disposal Logistics: Halogenated organic compounds must never be disposed of in standard municipal waste or poured down the drain.

  • Classification: Label all waste containers clearly as "Halogenated Organic Waste."

  • Destruction: Route the sealed containers to an approved environmental facility for high-temperature incineration in accordance with local and federal regulations[3]. Incineration must be equipped with scrubbers to neutralize the hydrogen fluoride (HF) and hydrogen chloride (HCl) gases generated during combustion.

References

  • "4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets." ECHEMI.
  • "MSDS of 2-(Trifluoromethyl)quinoline." Capot Chemical.
  • "Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%." Cole-Parmer.
  • "SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline." Fisher Scientific.
  • "RESOCHIN (Halogenated Quinoline Derivatives)." Ataman Chemicals.
  • "2-Bromo-4-chloro-3-methylquinoline." Benchchem.
  • "PAINS in the Assay: Chemical Mechanisms of Assay Interference." Journal of Medicinal Chemistry, ACS Publications.

Sources

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